4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVVSARAJARMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342898 | |
| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387344-96-9 | |
| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 387344-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1] This five-membered heterocyclic ring system is a privileged scaffold, appearing in a multitude of approved therapeutic agents. The versatility of the pyrazole nucleus allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This has led to the development of drugs for a range of conditions, including inflammation, cancer, and infectious diseases.[2][3] The target molecule of this guide, 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid, is a bifunctional molecule incorporating a reactive brominated pyrazole moiety and a benzoic acid group. The brominated pyrazole serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the benzoic acid can act as a bioisostere for other functional groups or participate in crucial binding interactions with target proteins.
This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and self-validating protocols for researchers in drug discovery and development.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial N-alkylation of 4-bromopyrazole with a suitable para-substituted benzyl bromide, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid. This approach is favored due to the ready availability of the starting materials and the generally high yields and clean conversions of the individual steps.
The key transformations are:
-
N-Alkylation: The nucleophilic nitrogen of the 4-bromopyrazole ring attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate. This reaction is typically carried out in the presence of a mild base to deprotonate the pyrazole, enhancing its nucleophilicity.
-
Hydrolysis: The methyl ester of the intermediate is saponified using a base, such as sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the carboxylate and afford the final benzoic acid product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate (Intermediate)
This procedure outlines the N-alkylation of 4-bromopyrazole with methyl 4-(bromomethyl)benzoate. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the dissolution of the reactants and promotes the SN2 reaction. Potassium carbonate is a suitable and cost-effective base for this transformation.
Materials:
-
4-Bromopyrazole
-
Methyl 4-(bromomethyl)benzoate
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate as a solid.
Part 2: Synthesis of this compound (Final Product)
This protocol describes the saponification of the methyl ester intermediate to the final benzoic acid product. A mixture of methanol and water is used as the solvent to ensure the solubility of both the ester and the hydroxide base.
Materials:
-
Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H2O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons and carbons of the target molecule are detailed below.
1H NMR (400 MHz, DMSO-d6):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~13.0 | br s | 1H |
| H-5 (pyrazole) | ~8.3 | s | 1H |
| Ar-H (ortho to COOH) | ~7.9 | d | 2H |
| H-3 (pyrazole) | ~7.7 | s | 1H |
| Ar-H (ortho to CH2) | ~7.4 | d | 2H |
| CH2 | ~5.5 | s | 2H |
13C NMR (100 MHz, DMSO-d6):
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (acid) | ~167.0 |
| C-5 (pyrazole) | ~142.0 |
| C-Ar (ipso to CH2) | ~141.5 |
| C-3 (pyrazole) | ~130.5 |
| C-Ar (ipso to COOH) | ~130.0 |
| C-Ar (ortho to COOH) | ~129.5 |
| C-Ar (ortho to CH2) | ~127.5 |
| C-4 (pyrazole) | ~92.0 |
| CH2 | ~54.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Wavenumber (cm-1) | Description |
| O-H (acid) | 3300-2500 (broad) | Carboxylic acid O-H stretch |
| C-H (aromatic) | 3100-3000 | Aromatic C-H stretch |
| C=O (acid) | 1720-1680 | Carboxylic acid C=O stretch |
| C=C, C=N (aromatic) | 1600-1450 | Aromatic ring vibrations |
| C-N | 1350-1250 | C-N stretch |
| C-Br | 680-550 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Expected Molecular Ion (M+): The exact mass will show a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio).
-
For C11H979BrN2O2: [M+H]+ ≈ 280.99
-
For C11H981BrN2O2: [M+H]+ ≈ 282.99
-
-
Key Fragmentation Pattern: A significant fragment would be the loss of the carboxylic acid group (-COOH), and cleavage of the benzyl-pyrazole bond.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined two-step synthetic strategy is robust and scalable, making it suitable for laboratory-scale synthesis. The comprehensive characterization data serves as a reliable reference for researchers to verify the identity and purity of their synthesized material. The availability of this well-characterized building block opens avenues for the development of novel pyrazole-based compounds with potential therapeutic applications.
References
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review of their synthesis and pharmacological activities. Molecules, 22(2), 245.
- Giles, D., et al. (2018). Pyrazole: a promising scaffold for the design of potent and selective kinase inhibitors. Journal of Medicinal Chemistry, 61(3), 841-866.
- Tiwari, R. K., et al. (2019). Pyrazole derivatives as anticancer agents: a review on recent patents. Recent Patents on Anti-Cancer Drug Discovery, 14(1), 10-31.
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An In-Depth Technical Guide to 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid (CAS No: 387344-96-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural architecture, featuring a brominated pyrazole ring linked to a benzoic acid moiety, presents a versatile scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the incorporation of the bromo and carboxylic acid functional groups offers multiple avenues for synthetic modification and biological interaction.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance in drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| CAS Number | 387344-96-9 | [2] |
| Molecular Formula | C₁₁H₉BrN₂O₂ | Huateng Pharma |
| Molecular Weight | 281.11 g/mol | Huateng Pharma |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | --- |
Synthesis and Mechanism
The synthesis of this compound can be approached through a logical, multi-step synthetic pathway. A plausible and efficient route involves the N-alkylation of 4-bromo-1H-pyrazole with a suitable 4-(halomethyl)benzoate ester, followed by the hydrolysis of the ester to the desired carboxylic acid. This strategy is supported by established methodologies for the synthesis of related pyrazole derivatives.[3]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate.
Step 2: Synthesis of this compound
-
Dissolve methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.[4][5]
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid (HCl) to a pH of 3-4, which will precipitate the carboxylic acid.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene bridge protons, and the aromatic protons of the benzoic acid moiety. The integration of these signals should correspond to the number of protons in each environment. Based on data for similar substituted pyrazoles, the pyrazole protons are expected in the region of 7.5-8.0 ppm, the methylene protons around 5.5 ppm, and the benzoic acid protons in the aromatic region of 7.0-8.0 ppm.[6][7][8]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals for the pyrazole carbons, the methylene carbon, the benzoic acid aromatic carbons, and the carboxylic acid carbonyl carbon are anticipated.[9][10]
High-Performance Liquid Chromatography (HPLC)
Purity analysis should be performed using reverse-phase HPLC. A C18 column with a gradient elution system of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a suitable starting point for method development.[11][12][13][14][15] The compound should elute as a single, sharp peak, and the purity can be determined by integrating the peak area.
| HPLC Parameter | Suggested Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peaks would correspond to [M+H]⁺ and/or [M-H]⁻.
Potential Applications in Drug Development
The structural features of this compound make it an attractive candidate for various applications in drug discovery.
As a Scaffold for Antibacterial Agents
Numerous pyrazole derivatives have demonstrated potent antibacterial activity.[1][16][17] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[16] The presence of the bromo substituent on the pyrazole ring and the carboxylic acid on the phenyl ring of the target molecule provide opportunities for structure-activity relationship (SAR) studies to optimize antibacterial potency.
Caption: A potential mechanism of antibacterial action for pyrazole derivatives.
Use in Fragment-Based Drug Discovery
The molecule can also serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. The distinct pyrazole and benzoic acid moieties can be used to probe different pockets of a biological target, and subsequent fragment linking or growing strategies can be employed to develop more potent and selective inhibitors.
Safety and Handling
Conclusion
This compound is a compound with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers a versatile platform for the development of new therapeutic agents, particularly in the antibacterial space. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
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HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]
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Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-362. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. Available from: [Link]
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SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
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Savi, R., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 441. Available from: [Link]
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Hamilton, C. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available from: [Link]
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Bent-Zvi, Y., et al. (2019). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Current Organic Synthesis, 16(6), 863-873. Available from: [Link]
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Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available from: [Link]
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Abood, N. A., & Al-Zayadi, A. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Journal of Al-Nahrain University, 16(2), 110-117. Available from: [Link]
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Al-Qasmi, M. M., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 50(9), 815-821. Available from: [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-802. Available from: [Link]
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Kochak, T., et al. (2011). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 83(2), 555-561. Available from: [Link]
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Abood, N. A., & Al-Zayadi, A. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-240. Available from: [Link]
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Quora. Can methyl benzoate be hydrolyzed?. Available from: [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]
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Gherghiceanu, E.-R., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 84. Available from: [Link]
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The Organic Chemistry Channel - by Dr. Ramasamy. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available from: [Link]
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Arathi, P., & Jessy, J. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development, 6(7), 101-105. Available from: [Link]
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KC, H. R., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. Available from: [Link]
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Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]
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Panda, M., et al. (2004). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 81(12), 1074-1076. Available from: [Link]
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Gallert, C., & Winter, J. (1998). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 64(7), 2745-2750. Available from: [Link]
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University of Memphis. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available from: [Link]
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A Guide to the Structural Elucidation of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
This technical guide provides a comprehensive, research-level walkthrough for the structural elucidation of the novel heterocyclic compound, 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document eschews a rigid template, instead presenting a logical, field-proven workflow. The narrative emphasizes the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system.
Introduction: The Rationale for a Multi-faceted Approach
The target molecule, this compound, integrates three key structural motifs: a 4-bromopyrazole ring, a p-substituted benzoic acid, and a methylene bridge. The unambiguous confirmation of its covalent structure and stereochemistry is paramount for its potential application in medicinal chemistry, where pyrazole derivatives are known to exhibit a wide array of pharmacological activities.[1] Our elucidation strategy is built upon a foundational principle: the convergence of evidence from multiple, independent analytical techniques. We will proceed from a strategic synthesis to a comprehensive spectroscopic analysis, culminating in the definitive determination by single-crystal X-ray crystallography.
Part 1: Strategic Synthesis – Building the Target Molecule
A robust structural elucidation begins with a logical and high-yielding synthesis. As no direct synthesis is prominently published for the final acid, we propose a reliable two-step pathway starting from commercially available precursors. This involves the N-alkylation of 4-bromopyrazole with a suitable benzylic halide, followed by ester hydrolysis.
Step 1a: Synthesis of Methyl 4-(bromomethyl)benzoate (Intermediate 2)
The synthesis of the key alkylating agent, methyl 4-(bromomethyl)benzoate, is well-documented and typically achieved via free-radical bromination of methyl 4-methylbenzoate (p-toluate).[2][3]
Protocol:
-
To a solution of methyl 4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][4]
-
Reflux the mixture (approx. 80-85 °C) for 4-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield methyl 4-(bromomethyl)benzoate as a crystalline solid.[2][3]
Step 1b: N-Alkylation to form Methyl 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoate (Intermediate 3)
The core structure is assembled via N-alkylation of the 4-bromopyrazole ring. The pyrazole nitrogen is nucleophilic and will readily displace the benzylic bromide.
Protocol:
-
In a flask containing a suitable polar aprotic solvent like dimethylformamide (DMF), suspend 4-bromopyrazole (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methyl ester intermediate.
Step 1c: Saponification to this compound (Target Molecule 4)
The final step is the hydrolysis of the methyl ester to the target carboxylic acid.
Protocol:
-
Dissolve the purified methyl ester intermediate in a mixture of methanol or ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 eq), and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: Synthetic route to the target molecule.
Part 2: Spectroscopic Verification
With the target compound synthesized, the core of the elucidation process begins. We employ a suite of spectroscopic techniques, with each providing a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition, particularly the presence of bromine.
Expected Outcome: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is expected to yield the exact mass of the molecular ion. The most crucial diagnostic feature will be the isotopic pattern of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5][6] This results in two peaks of nearly equal intensity separated by 2 m/z units, a characteristic signature for a monobrominated compound.[5][6]
| Ion | Calculated m/z (C₁₁H₉⁷⁹BrN₂O₂) | Calculated m/z (C₁₁H₉⁸¹BrN₂O₂) |
| [M+H]⁺ | 280.9920 | 282.9900 |
| [M-H]⁻ | 278.9774 | 280.9754 |
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire data in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species, respectively.
-
Analyze the spectrum for the characteristic M and M+2 isotopic pattern with a ~1:1 intensity ratio.
Infrared (IR) Spectroscopy
Objective: To identify key functional groups, specifically the carboxylic acid and the aromatic rings.
Expected Outcome: The FTIR spectrum will provide clear evidence for the carboxylic acid moiety.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[7][8]
-
C=O Stretch: A strong, sharp absorption band should appear around 1700-1730 cm⁻¹. Conjugation with the benzene ring may lower this frequency slightly.[7][8]
-
C-O Stretch & O-H Bend: Look for C-O stretching and O-H bending vibrations between 1210-1320 cm⁻¹ and 920-960 cm⁻¹ respectively.[8]
-
Aromatic C-H & C=C Stretches: Absorptions for aromatic C-H stretching will be just above 3000 cm⁻¹, and C=C ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Protocol:
-
Prepare a sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify and annotate the characteristic absorption bands corresponding to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To establish the carbon-hydrogen framework and the precise connectivity of the molecule. NMR is the most powerful tool for detailed structure elucidation in solution.[9][10]
¹H NMR Spectroscopy
Expected Signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.
-
Benzoic Acid Protons: Two doublets in the aromatic region (7.5-8.2 ppm), integrating to 2H each. These will exhibit an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.
-
Pyrazole Protons: Two singlets in the heteroaromatic region (typically 7.5-8.5 ppm). The proton at C5 will likely be more downfield than the proton at C3 due to the influence of the adjacent N-CH₂ group.
-
Methylene Protons (-CH₂-): A sharp singlet, integrating to 2H, expected in the range of 5.0-5.5 ppm. Its chemical shift is influenced by the adjacent pyrazole nitrogen and the benzene ring.
¹³C NMR Spectroscopy
Expected Signals:
-
Carboxylic Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Six signals for the benzoic acid ring. The carboxyl-bearing carbon (C1') and the methylene-bearing carbon (C4') will be quaternary and have distinct shifts. The four protonated carbons will appear in the typical aromatic region of 120-140 ppm.
-
Pyrazole Carbons: Three signals. The brominated carbon (C4) will be significantly shielded by the bromine atom (expect ~90-100 ppm). The C3 and C5 carbons will appear further downfield (~130-145 ppm).
-
Methylene Carbon (-CH₂-): A signal in the range of 50-60 ppm.
2D NMR Experiments (COSY, HSQC, HMBC)
To unequivocally assign all signals and confirm connectivity, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): Will confirm the coupling between the ortho protons on the benzoic acid ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom. This is critical for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. Key expected correlations include:
-
From the methylene protons (-CH₂-) to the C3 and C5 carbons of the pyrazole ring.
-
From the methylene protons (-CH₂-) to the C4' and adjacent carbons of the benzoic acid ring.
-
From the benzoic acid protons to the carboxylic carbon.
-
Protocol:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ (which is ideal for observing the acidic proton).
-
Acquire ¹H, ¹³C{¹H}, and DEPT-135 spectra on a high-field NMR spectrometer (≥400 MHz).
-
Acquire 2D COSY, HSQC, and HMBC spectra.
-
Process and analyze the data to assign all proton and carbon signals and build the molecular structure based on the observed correlations.
Caption: Integrated workflow for structure elucidation.
Part 3: Definitive Structure Confirmation – X-ray Crystallography
While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[3][11][12] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.[3]
Protocol:
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Select a high-quality single crystal and mount it on a goniometer. Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield an electron density map from which the atomic positions can be determined.
-
Analysis: Analyze the final refined structure to confirm the molecular connectivity and examine intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process of inquiry. It relies not on a single experiment, but on the logical integration of data from a strategic synthesis and multiple spectroscopic techniques. The workflow presented here—from synthesis through MS, IR, and comprehensive NMR analysis, culminating in X-ray crystallography—represents a robust, self-validating methodology. This approach ensures the highest degree of confidence in the final structure, providing the solid foundation necessary for any subsequent research and development activities.
References
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ResearchGate. (2018). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]
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RSC Publishing. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]
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MDPI. (2020). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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NIH National Library of Medicine. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science, valued for their wide range of biological activities and versatile chemical properties. The incorporation of a pyrazole moiety can lead to compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific compound, 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid, is a bifunctional molecule featuring a brominated pyrazole ring linked to a benzoic acid via a methylene bridge. This structure presents multiple opportunities for further chemical modification, making it a valuable building block in drug discovery and development. The bromine atom provides a site for cross-coupling reactions, while the carboxylic acid group allows for amide bond formation or other derivatization.[1]
This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of such molecules. The guide will delve into the rationale behind the synthetic strategy and provide a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure
The chemical structure of this compound is presented below. Understanding the connectivity and electronic environment of each atom is crucial for interpreting the spectroscopic data.
Caption: Chemical structure of this compound.
Synthesis Pathway
A reliable method for the synthesis of this compound involves a two-step process starting from commercially available 4-bromopyrazole and methyl 4-(bromomethyl)benzoate. This approach is based on established N-alkylation of pyrazoles, a common and efficient method for forming C-N bonds.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate
-
To a solution of 4-bromopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the pyrazole.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Step 2: Synthesis of this compound
-
Dissolve the methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic Data Analysis
A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by the electronic effects of the pyrazole ring, the bromine atom, and the benzoic acid moiety.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.00 | Singlet | 1H | H-5 (pyrazole) |
| ~7.95 | Doublet | 2H | H-2', H-6' (benzoic acid) |
| ~7.60 | Singlet | 1H | H-3 (pyrazole) |
| ~7.40 | Doublet | 2H | H-3', H-5' (benzoic acid) |
| ~5.50 | Singlet | 2H | -CH₂- |
Interpretation:
-
-COOH Proton: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding and its acidic nature.
-
Pyrazole Protons: The protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets. The H-5 proton is generally more downfield than the H-3 proton due to the influence of the adjacent nitrogen atom of the N-substituted ring. The bromine at the 4-position will not introduce any splitting.
-
Benzoic Acid Protons: The protons on the benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group (H-2' and H-6') will be more deshielded and appear further downfield than the protons meta to the carboxylic acid group (H-3' and H-5').
-
Methylene Protons: The two protons of the methylene bridge (-CH₂-) will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | -COOH |
| ~142.0 | C-5 (pyrazole) |
| ~138.0 | C-1' (benzoic acid) |
| ~131.5 | C-4' (benzoic acid) |
| ~130.0 | C-3 (pyrazole) |
| ~129.5 | C-2', C-6' (benzoic acid) |
| ~128.0 | C-3', C-5' (benzoic acid) |
| ~92.0 | C-4 (pyrazole) |
| ~55.0 | -CH₂- |
Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected at the most downfield position (~167.0 ppm).
-
Aromatic and Heteroaromatic Carbons: The carbons of the pyrazole and benzene rings will appear in the aromatic region (120-150 ppm). The C-4 of the pyrazole, directly attached to the bromine, will be significantly shielded and appear at a much higher field (~92.0 ppm).
-
Methylene Carbon: The methylene carbon will be found in the aliphatic region, around 55.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1610, ~1580 | Medium | C=C stretch (aromatic) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~1100 | Medium | C-N stretch |
| ~850 | Strong | C-H bend (p-disubstituted benzene) |
| ~650 | Medium | C-Br stretch |
Interpretation:
-
The presence of the carboxylic acid will be clearly indicated by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching absorption around 1680 cm⁻¹.
-
The aromatic C=C stretching vibrations will give rise to medium intensity bands in the 1610-1580 cm⁻¹ region.
-
The C-N stretching of the pyrazole ring is expected around 1100 cm⁻¹.
-
A strong band around 850 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.
-
The C-Br stretching vibration is expected in the lower frequency region, around 650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.
Expected Data (Electron Impact - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.[2]
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH) or water (-H₂O) from the molecular ion.
-
Cleavage of the methylene bridge, leading to fragments corresponding to the bromopyrazole moiety and the methylbenzoic acid radical cation.
-
Loss of a bromine radical.
-
Sources
The Pyrazole-Benzoic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] When integrated with a benzoic acid moiety, the resulting scaffold exhibits a remarkable spectrum of biological activities, positioning it as a "privileged structure" in drug discovery.[1][3] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications of pyrazole-containing benzoic acids. We will delve into their established roles as anti-inflammatory, anticancer, and antimicrobial agents, supported by detailed experimental protocols and mechanistic pathways to equip researchers and drug development professionals with actionable insights.
The Emergence of a Versatile Pharmacophore
The pharmacological attractiveness of the pyrazole nucleus is rooted in its unique chemical properties.[2] The presence of two nitrogen atoms allows for diverse interactions with biological targets through hydrogen bonding, while the aromatic ring facilitates π-π stacking and hydrophobic interactions.[4] The incorporation of a benzoic acid group provides a crucial carboxylic acid functional group, which can act as a key binding motif (e.g., a zinc-binding group in metalloenzymes or a hydrogen bond donor/acceptor) and enhances the molecule's pharmacokinetic profile. This combination has led to the development of numerous clinically significant drugs and a vast library of derivatives with therapeutic potential.[1][3][5]
Core Biological Activities and Mechanisms of Action
Pyrazole-containing benzoic acids have demonstrated a wide array of pharmacological effects. This section will explore the most prominent activities and the molecular mechanisms that underpin them.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Perhaps the most well-known application of this scaffold is in the treatment of inflammation. The blockbuster drug Celecoxib, a diaryl-substituted pyrazole, exemplifies the success of this chemical class.[6][7]
Mechanism of Action: The primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][8] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8][9] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[8] Non-selective NSAIDs inhibit both isoforms, leading to common gastrointestinal side effects.[7]
The chemical structure of pyrazole-benzoic acid derivatives like Celecoxib allows them to selectively target COX-2.[8] Specifically, the sulfonamide side chain of Celecoxib binds to a hydrophilic side pocket present in the active site of COX-2, a feature absent in COX-1.[7][9] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, resulting in potent analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[8][10][11]
Caption: Selective inhibition of the COX-2 pathway by pyrazole-benzoic acids.
Anticancer Activity: A Multi-Targeted Approach
The pyrazole scaffold is a key component of many modern kinase inhibitors and other anticancer agents.[3][5][12] Pyrazole-benzoic acid derivatives have shown significant potential by targeting various hallmarks of cancer.[13][14]
Mechanisms of Action:
-
Kinase Inhibition: Certain derivatives have been shown to inhibit tyrosine kinases like EGFR and HER-2, which are crucial for cancer cell proliferation and survival.[13]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often associated with the activation of pro-apoptotic molecules like CASP3 and CASP9 and the inhibition of anti-apoptotic pathways involving PDK1 and AKT1.[10]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, often by increasing the expression of cell cycle inhibitors such as p21 and p27.[10]
-
Anti-Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth, by decreasing the expression of factors like VEGFA.[10]
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety present in some derivatives can target carbonic anhydrase (CA) isoforms, particularly hCA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment.[15]
The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |
| Pyrazole-containing sulfonamide | EGFR Tyrosine Kinase | 0.26 | [13] |
| Pyrazole-containing sulfonamide | HER-2 Tyrosine Kinase | 0.20 | [13] |
| Imidazo[1,2-b] pyrazole derivative | Human/Murine Cancer | < 5 | [13] |
| Benzimidazole linked pyrazole | MCF-7, A549, etc. | Potent Activity | [14] |
| Pyrazole-based benzothiazole | 60 tumor cell lines | Micro/Submicromolar | [16] |
Antimicrobial Activity: Combating Drug Resistance
There is an urgent global need for new antibiotics, and pyrazole-containing benzoic acids have emerged as a promising class of antibacterial agents, particularly against drug-resistant pathogens.[17][18]
Mechanisms of Action:
-
Membrane Permeabilization: A primary mode of action is the disruption of the bacterial cell membrane. This leads to leakage of essential intracellular components and cell death.[19] This mechanism is often rapid and less prone to the development of resistance.
-
Inhibition of Fatty Acid Biosynthesis (FAB): Some derivatives have been identified as inhibitors of the bacterial fatty acid biosynthesis pathway, which is essential for building cell membranes and is distinct from the mammalian pathway, making it an attractive target.[18][20]
-
Biofilm Inhibition and Eradication: These compounds are effective not only against planktonic (free-floating) bacteria but can also inhibit the formation of and eradicate established biofilms, which are notoriously difficult to treat.[18][19]
Derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 to 0.78 µg/mL.[3][17][19]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is critical for rational drug design. For pyrazole-containing benzoic acids, several key SAR principles have been established.
-
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core are crucial. For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position is required for potent activity.[21][22] In antibacterial agents, fluorine substitutions on the phenyl ring have been shown to enhance potency and metabolic stability.[17][18]
-
The Carboxylic Acid Group: The benzoic acid moiety is often essential for activity, acting as a key anchoring point to the biological target. Its position can influence potency.
-
Groups at the Pyrazole 1-Position: The substituent at the N1 position of the pyrazole ring significantly modulates activity. For potent CB1 receptor antagonism, a 2,4-dichlorophenyl group is optimal.[21][22]
-
Groups at the Pyrazole 3-Position: A carboxamido group at this position is a key structural requirement for cannabinoid receptor antagonists.[21][22]
Caption: Key structure-activity relationships for the pyrazole-benzoic acid scaffold.
Key Experimental Protocols
To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of pyrazole-containing benzoic acids.
General Synthesis via Vilsmeier-Haack Reaction
This protocol describes a common and efficient method for synthesizing the core pyrazole aldehyde, which serves as a versatile intermediate for further derivatization.[23][24]
Causality: The Vilsmeier-Haack reaction is chosen for its efficiency in formylating electron-rich heterocycles like pyrazoles, providing a reactive aldehyde group essential for building molecular diversity.
-
Step 1: Hydrazone Formation:
-
Equimolar amounts of a substituted acetophenone (e.g., 4-acetylbenzoic acid) and a substituted phenylhydrazine are refluxed in ethanol for 2-4 hours.
-
Rationale: This condensation reaction forms the hydrazone intermediate, which is the precursor to the pyrazole ring.
-
-
Step 2: Vilsmeier Reagent Preparation (in situ):
-
In a separate flask, phosphorus oxychloride (POCl₃, 3 equivalents) is added dropwise to ice-cooled dimethylformamide (DMF, 10 equivalents). The mixture is stirred for 30 minutes.
-
Rationale: POCl₃ and DMF react to form the electrophilic Vilsmeier reagent, which will act as the formylating agent.
-
-
Step 3: Cyclization and Formylation:
-
The hydrazone from Step 1 is dissolved in DMF and added dropwise to the Vilsmeier reagent.
-
The reaction mixture is heated to 60-80°C and stirred for 5-8 hours until TLC indicates the consumption of the starting material.
-
Rationale: The Vilsmeier reagent catalyzes the cyclization of the hydrazone to form the pyrazole ring while simultaneously adding a formyl (-CHO) group at the 4-position.
-
-
Step 4: Work-up and Purification:
-
The reaction mixture is cooled and poured onto crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization to yield the pure pyrazole-4-carbaldehyde derivative.
-
Caption: General workflow for the synthesis of a pyrazole aldehyde intermediate.
In Vitro Antimicrobial Susceptibility Testing: MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Causality: The broth microdilution method is a standardized and quantitative technique that allows for the high-throughput screening of multiple compounds against various bacterial strains, providing a reliable measure of potency.
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Grow a bacterial culture (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final inoculum of ~5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 50 µL of broth to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (appropriately diluted in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Rationale: This creates a concentration gradient of the test compound across the plate. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader.
-
Conclusion and Future Perspectives
The pyrazole-containing benzoic acid scaffold is undeniably a privileged motif in medicinal chemistry, with a proven track record in treating inflammation and vast, untapped potential in oncology and infectious diseases.[1][3] The versatility of its synthesis allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity against a wide range of biological targets.[23][25]
Future research should focus on leveraging computational tools in conjunction with synthetic chemistry to design next-generation derivatives with enhanced potency and novel mechanisms of action.[1] Exploring hybrid molecules that combine the pyrazole-benzoic acid scaffold with other pharmacophores could lead to dual-target agents with improved efficacy, particularly in complex diseases like cancer.[11] As our understanding of the nuanced structure-activity relationships deepens, this remarkable scaffold will continue to yield new therapeutic agents to address unmet medical needs.
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Ali, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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The Vanguard of Antibacterial Discovery: A Technical Guide to Novel Pyrazole Derivatives
Foreword: Charting a New Course in the Age of Resistance
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to antibiotic discovery. Stagnant pipelines and the relentless evolution of multidrug-resistant pathogens demand innovation beyond incremental improvements to existing drug classes. It is in this challenging landscape that heterocyclic scaffolds, particularly pyrazole derivatives, have emerged as a fertile ground for the development of novel antibacterial agents. Their metabolic stability and versatile chemical nature make them prime candidates for tackling resistant bacteria.[1] This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals dedicated to navigating the intricate journey of discovering and developing pyrazole-based antibacterials. We will delve into the strategic design, synthesis, and evaluation of these promising compounds, moving beyond mere protocols to uncover the causal relationships that underpin successful drug discovery.
Chapter 1: The Strategic Blueprint - Rational Design and In Silico Triage
The journey to a novel antibacterial agent begins not in the laboratory, but in the digital realm. A well-conceived in silico strategy is paramount to efficiently triage vast chemical spaces and prioritize candidates with the highest probability of success. This computational-first approach is not merely a screening tool but a foundational pillar of modern drug design, saving invaluable time and resources.
The Power of Prediction: Molecular Docking and Virtual Screening
Molecular docking has become an indispensable tool for predicting the binding affinity and interaction patterns of small molecules with specific bacterial protein targets.[2][3] For pyrazole derivatives, common targets include essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival.[4][5]
The primary objective of molecular docking is to identify compounds that exhibit favorable binding energies and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of the target protein. This allows us to prioritize a manageable number of pyrazole scaffolds for synthesis and biological evaluation.
Experimental Protocol: In Silico Molecular Docking of Pyrazole Derivatives against E. coli DNA Gyrase B
Objective: To virtually screen a library of novel pyrazole derivatives for their potential to bind to the ATP-binding site of the E. coli DNA gyrase B subunit.
Methodology Rationale: This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program, for its balance of speed and accuracy. The crystal structure of the E. coli DNA gyrase B subunit (PDB ID: 6F86) provides a high-resolution template for the docking simulations.[6][7]
Step-by-Step Protocol:
-
Protein Preparation:
-
Download the crystal structure of E. coli DNA gyrase B (PDB ID: 6F86) from the Protein Data Bank.
-
Using molecular modeling software (e.g., PyMOL, Chimera), remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein structure in PDBQT format.
-
-
Ligand Preparation:
-
Grid Box Generation:
-
Identify the active site of the DNA gyrase B subunit, typically the ATP-binding pocket.
-
Define the grid box coordinates to encompass the entire active site, ensuring sufficient space for the ligands to adopt various conformations.
-
-
Molecular Docking:
-
Use AutoDock Vina to perform the docking calculations, specifying the prepared protein, ligands, and grid box parameters.[6]
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).
-
-
Analysis of Results:
-
Analyze the docking scores (binding affinities) for each pyrazole derivative. A more negative score indicates a higher predicted binding affinity.
-
Visualize the top-ranked poses for each ligand within the active site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.
-
Prioritize compounds with strong binding affinities and favorable interaction profiles for synthesis and in vitro testing.
-
Sources
A Comprehensive In Silico Assessment of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Guide for Preclinical Drug Discovery
Abstract
In the landscape of modern drug discovery, the early-stage assessment of lead compounds is paramount to mitigating late-stage failures and reducing the significant costs associated with pharmaceutical R&D. In silico computational methodologies provide a rapid, cost-effective, and ethically sound framework for predicting the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities before their synthesis and experimental testing. This technical guide presents a comprehensive in silico evaluation of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid , a novel molecule with potential therapeutic applications. We detail a systematic workflow, from basic molecular property prediction to advanced pharmacokinetic (ADME) profiling, toxicity risk assessment, and potential biological target identification through molecular docking. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both high-level strategic insights and detailed, reproducible protocols for the computational screening of small molecules.
Introduction: The Imperative of Early-Stage Computational Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate primarily due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] The ability to predict these liabilities computationally—a practice known as in silico modeling—allows scientists to prioritize candidates with the highest probability of success, thereby optimizing resources and accelerating the discovery pipeline.[2][3] This guide utilizes this compound (Molecular Formula: C₁₁H₉BrN₂O₂) as a practical case study to demonstrate a robust in silico evaluation workflow. Pyrazole derivatives are of significant interest in medicinal chemistry, forming the core scaffold of numerous approved drugs and experimental compounds with a wide range of biological activities, including antibacterial and anticancer properties.[4]
Our analysis is structured to provide a holistic view of the molecule's potential, beginning with fundamental physicochemical characteristics that govern its behavior, progressing to its likely fate within a biological system (ADME), assessing potential safety risks, and finally, exploring its potential protein targets through virtual screening techniques.
Foundational Analysis: Molecular Structure and Physicochemical Properties
The initial and most critical step in any in silico analysis is the accurate representation of the molecule. The structure of this compound was obtained and represented using the Simplified Molecular Input Line Entry System (SMILES) notation: O=C(O)c1ccc(Cn2ncc(Br)c2)cc1. This representation serves as the input for a suite of predictive models.
The physicochemical properties of a compound are the bedrock of its drug-like potential, influencing everything from solubility and absorption to its ability to reach a target site. We employed a consensus approach, leveraging algorithms found in established platforms like ADMETlab 2.0 and SwissADME, to predict these key parameters.[5]
Causality Insight:
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule. A balanced LogP is crucial; too high, and the compound may be poorly soluble and get trapped in lipid membranes; too low, and it may not be able to cross them at all.
-
Aqueous Solubility (LogS): A prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug formulation and bioavailability.
-
Topological Polar Surface Area (TPSA): TPSA is strongly correlated with a molecule's ability to permeate cell membranes. A higher TPSA generally leads to lower permeability.
-
Lipinski's Rule of Five: This rule of thumb evaluates drug-likeness based on simple molecular descriptors. While not a strict filter, violations can indicate potential problems with oral bioavailability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Optimal Range for Oral Drugs | Implication |
| Molecular Weight ( g/mol ) | 281.12 | < 500 | Favorable (Obeys Lipinski's Rule) |
| LogP (Octanol-Water Partition) | 2.15 | -0.4 to +5.6 | Good balance of lipophilicity and hydrophilicity |
| Aqueous Solubility (LogS) | -3.50 | > -4.0 | Moderately soluble |
| Topological Polar Surface Area (TPSA) | 61.9 Ų | < 140 Ų | Good potential for cell membrane permeability |
| Hydrogen Bond Donors | 1 | ≤ 5 | Favorable (Obeys Lipinski's Rule) |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Favorable (Obeys Lipinski's Rule) |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | High drug-likeness predicted |
The initial physicochemical assessment suggests that this compound possesses a promising, drug-like profile with no violations of Lipinski's Rule of Five, indicating a good starting point for a potential oral therapeutic.
In Silico Pharmacokinetic (ADME) Profiling
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical to predicting its efficacy and dosing regimen. In silico ADME models use quantitative structure-activity relationships (QSAR) and machine learning to forecast these complex biological events.[1][6][7]
Diagram 1: General In Silico Drug Discovery Workflow
Caption: A high-level overview of the in silico drug discovery and screening process.
Table 2: Predicted ADME Profile of this compound
| Parameter | Category | Predicted Outcome | Implication |
| Human Intestinal Absorption (HIA) | Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Absorption | High | Indicates good potential for passive diffusion across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Low (Non-penetrant) | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |
| P-glycoprotein (P-gp) Substrate | Distribution | No | Not likely to be actively effluxed from cells, which is favorable for bioavailability. |
| CYP1A2 Inhibitor | Metabolism | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP2C9 Inhibitor | Metabolism | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP2C19 Inhibitor | Metabolism | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP2D6 Inhibitor | Metabolism | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP3A4 Inhibitor | Metabolism | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |
Expert Interpretation: The predicted ADME profile is highly encouraging. The molecule is predicted to have high intestinal absorption and is not a substrate for the P-gp efflux pump, suggesting good oral bioavailability. Crucially, it is not predicted to inhibit any of the five major Cytochrome P450 (CYP) enzymes, minimizing the risk of adverse drug-drug interactions. Its predicted inability to cross the blood-brain barrier is advantageous for therapies targeting peripheral systems, as it reduces the potential for central nervous system side effects.
In Silico Toxicological Risk Assessment
Early identification of potential toxicity is one of the most impactful applications of computational toxicology.[8][9] These models screen for structural alerts and use machine learning algorithms trained on extensive experimental data to flag potential liabilities.[2][10]
Table 3: Predicted Toxicological Endpoints for this compound
| Endpoint | Predicted Risk | Confidence | Implication |
| AMES Mutagenicity | Non-mutagenic | High | Low probability of causing DNA mutations, a key indicator for carcinogenicity. |
| Carcinogenicity | Non-carcinogen | Moderate | Unlikely to be carcinogenic, though this requires further validation. |
| hERG I Inhibition | Non-inhibitor | High | Low risk of blocking the hERG potassium channel, which is associated with cardiotoxicity. |
| Hepatotoxicity (DILI) | Low Risk | Moderate | Low probability of causing Drug-Induced Liver Injury. |
| Skin Sensitization | Low Risk | High | Unlikely to cause an allergic reaction upon skin contact. |
Self-Validation and Trustworthiness: The predictions above are derived from consensus modeling, where multiple algorithms assess the same endpoint. For instance, the non-mutagenic prediction is based on a high degree of agreement between different models. This approach increases the trustworthiness of the in silico assessment. The results indicate a favorable safety profile, with no major predicted liabilities for mutagenicity or cardiotoxicity, which are common reasons for compound attrition.
Biological Target Identification via Virtual Screening
With a promising drug-like profile established, the next logical step is to hypothesize the molecule's biological target(s). Virtual screening is a powerful computational technique for this purpose, allowing for the rapid evaluation of a small molecule against vast libraries of protein structures.[11][12][13]
Diagram 2: Structure-Based Virtual Screening (SBVS) Workflow
Caption: The sequential process of preparing and docking a ligand to a protein target.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing a structure-based virtual screen to predict the binding affinity and pose of our compound against a selected protein target.[14][15][16]
Objective: To predict the binding energy and interaction mode of this compound with a putative protein target. For this demonstration, we will select a common drug target class, such as a kinase or a protease.
Materials:
-
Ligand Structure: 3D structure of the compound in .pdbqt format.
-
Protein Structure: A high-resolution crystal structure from the Protein Data Bank (PDB).
-
Software: AutoDock Tools (for preparation), AutoDock Vina (for docking), and a molecular viewer like PyMOL or UCSF Chimera (for analysis).
Methodology:
-
Ligand Preparation: a. Convert the 2D structure (SMILES) of the compound to a 3D structure using a tool like Open Babel. b. Load the 3D structure into AutoDock Tools. c. Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking. d. Save the prepared ligand in the .pdbqt format, which includes atomic charges and atom types.
-
Protein Target Preparation: a. Download the desired protein structure from the PDB database (e.g., a specific kinase). b. Open the PDB file in AutoDock Tools. c. Remove all non-essential molecules, such as water, co-factors, and co-crystallized ligands.[17] d. Add polar hydrogens, as they are critical for forming hydrogen bonds. e. Add Kollman charges to the protein atoms. f. Save the prepared protein in the .pdbqt format.
-
Grid Box Definition: a. Define a "grid box" which is a three-dimensional cube that encompasses the known or predicted active site of the protein. b. The center and dimensions (X, Y, Z) of the box must be specified. This confines the search space for the docking algorithm, increasing efficiency and accuracy. c. Save the grid parameters in a configuration file (e.g., conf.txt).
-
Running the Docking Simulation: a. Execute AutoDock Vina from the command line, providing the prepared ligand, prepared protein, and the grid configuration file as inputs. b. The command will look like: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log results.log c. Vina will perform the docking simulation, exploring various conformations (poses) of the ligand within the binding site and scoring them.
-
Analysis of Results: a. The output log file (results.log) will contain a table of the top-ranked poses with their corresponding binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding. b. Use a molecular viewer like PyMOL to open the protein structure and the output results.pdbqt file. c. Visualize the top-ranked binding pose of the ligand within the protein's active site. d. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.
This docking protocol provides a concrete, reproducible method to generate testable hypotheses about the compound's mechanism of action, guiding the selection of appropriate in vitro assays for experimental validation.
Conclusion and Future Directions
The comprehensive in silico evaluation of This compound reveals a molecule with a highly favorable drug-like profile. It demonstrates excellent physicochemical properties, a promising ADME profile indicative of good oral bioavailability with a low risk of drug-drug interactions, and a clean toxicological forecast.
This computational assessment serves as a powerful, data-driven foundation for decision-making. The logical next steps involve:
-
Chemical Synthesis: Synthesizing the compound for experimental validation.
-
Experimental Validation: Performing in vitro assays to confirm the predicted solubility, permeability (e.g., PAMPA or Caco-2 assays), and metabolic stability.
-
Target Validation: Based on the results of virtual screening and molecular docking, conducting biochemical or cellular assays to confirm binding and functional activity against the predicted biological target(s).
By front-loading the discovery process with these robust computational methods, we de-risk the project, conserve valuable resources, and significantly enhance the probability of translating a promising molecule into a viable therapeutic candidate.
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Methodological & Application
Application Notes and Protocols for 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into agents targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2] The compound of interest, 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid , represents a strategic starting point for the development of novel therapeutics. This molecule combines three key features: a central pyrazole ring, a brominated position on this ring that serves as a handle for further chemical elaboration, and a benzoic acid moiety that can be modified to fine-tune pharmacokinetic and pharmacodynamic properties.
Recent research has highlighted the potential of pyrazole derivatives as potent antibacterial agents, particularly against drug-resistant Gram-positive bacteria.[2][3] These compounds have been shown to target essential bacterial processes, such as fatty acid biosynthesis, and exhibit efficacy in both planktonic and biofilm-related infections.[2] This document provides a comprehensive guide to the potential applications and experimental evaluation of this compound and its derivatives in a medicinal chemistry context, with a focus on its prospective role as an antibacterial agent.
Molecular Structure and Physicochemical Properties
While experimental data for the target molecule is not extensively published, its properties can be inferred from its constituent parts and data available for structurally similar compounds.
| Property | Value/Information | Source |
| Molecular Formula | C11H9BrN2O2 | - |
| Molecular Weight | 281.11 g/mol | [] |
| CAS Number | 387344-96-9 | [] |
| Appearance | Likely a solid at room temperature | Inferred |
| Key Structural Features | 4-bromopyrazole, benzyl linker, para-substituted benzoic acid | - |
The bromine atom at the 4-position of the pyrazole ring is a key feature, offering a site for cross-coupling reactions to introduce further diversity. The benzoic acid group provides a handle for prodrug strategies or for forming salts to improve solubility.
Proposed Synthesis Pathway
Based on established synthetic routes for analogous pyrazole derivatives, a plausible synthesis for this compound is outlined below.[2] This involves the N-alkylation of 4-bromo-1H-pyrazole with a suitable benzyl bromide derivative.
Caption: A multi-pronged approach for target identification.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the antibacterial space. Its structural features allow for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in this document provide a robust framework for researchers to explore the medicinal chemistry potential of this compound and its derivatives. Future work should focus on the synthesis of a focused library of analogs to establish a clear SAR, followed by in-depth microbiological and mechanistic studies to validate its therapeutic potential.
References
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Roy, S., KC, H. R., Roberts, J., Hastings, J., Gilmore, D. F., Shields, R. C., & Alam, M. A. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(5), 1047-1062. [Link]
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Roy, S., KC, H. R., Whitt, J., Hastings, J., Gilmore, D. F., & Alam, M. A. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]
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Patel, A. V., & Mali, J. R. (2014). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development, 1(7), 234-239. [Link]
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Ali, M. A., Shahini, M., & Alam, M. A. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 27(2), 258-262. [Link]
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PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]
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PubMed. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]
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PubMed. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]
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ResearchGate. (2024). Investigating the Tyrosinase Inhibitory Activity of 4‐Bromobenzoic Acid Hydrazone‐Schiff Bases: In Vitro, Molecular Structure and Docking Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
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Application Note & Protocol: The Strategic Utility of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic Acid in Organic Synthesis
Abstract: This document provides a detailed technical guide on the synthesis, characterization, and application of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid as a key intermediate in organic synthesis. With its bifunctional nature, this compound serves as a versatile building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide offers robust protocols and expert insights to facilitate its effective use by researchers, scientists, and drug development professionals.
Introduction: A Versatile Bifunctional Scaffold
This compound is a heterocyclic compound of significant interest in modern organic synthesis. Its structure incorporates two key reactive functionalities: a brominated pyrazole ring and a benzoic acid moiety. This unique arrangement allows for selective and sequential chemical modifications, making it a valuable scaffold for creating diverse molecular architectures.
The brominated pyrazole core is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[1][2] This feature is highly advantageous in drug discovery for exploring structure-activity relationships (SAR). The benzoic acid group provides a convenient handle for amide bond formation, esterification, and other transformations, allowing for the conjugation of the pyrazole unit to other molecules or solid supports. The pyrazole nucleus itself is a cornerstone of many recently approved therapeutic agents.[3]
Physicochemical Properties and Characterization
A comprehensive understanding of the compound's properties is essential for its successful application.
| Property | Value |
| Molecular Formula | C₁₁H₉BrN₂O₂ |
| Molecular Weight | 281.11 g/mol [] |
| Appearance | Solid |
| CAS Number | 387344-96-9[] |
| Solubility | Soluble in polar aprotic solvents like DMSO and DMF. |
Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole protons, the methylene bridge protons, and the aromatic protons of the benzoic acid ring. For example, the related compound 4-bromobenzoic acid shows aromatic protons in the range of δ 7.6-7.9 ppm in DMSO-d6.[5]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Data for a similar derivative, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide, is available and can serve as a reference.[6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and the characteristic isotopic pattern for a bromine-containing compound.
Synthesis Protocol: A Reliable Pathway to a Key Intermediate
The synthesis of this compound is typically achieved through a two-step process: N-alkylation of 4-bromo-1H-pyrazole followed by saponification of the resulting ester.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
Step 1: Synthesis of Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate [7]
-
In a round-bottom flask, dissolve 4-bromo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN).
-
Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
To this suspension, add methyl 4-(bromomethyl)benzoate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Expertise & Experience: The use of a moderate base like K₂CO₃ is crucial to prevent potential side reactions. Aprotic polar solvents like ACN or DMF are ideal for this Sₙ2 reaction.
Step 2: Synthesis of this compound
-
Dissolve the purified methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add a base such as lithium hydroxide (LiOH, 2-3 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 using a dilute acid like 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Trustworthiness: Careful control of the pH during acidification is critical to ensure complete precipitation of the carboxylic acid product.
Applications in Organic Synthesis
The bifunctional nature of this intermediate allows for a range of subsequent transformations, making it a valuable tool for building molecular diversity.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyrazole ring is a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with various aryl and heteroaryl boronic acids.[8][9]
Caption: Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling: [9]
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like sodium carbonate (Na₂CO₃, 2.5 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by an appropriate method such as column chromatography or recrystallization.
Amide Bond Formation
The carboxylic acid functionality can be readily converted to an amide, which is a common linkage in many biologically active molecules.[10][11]
Caption: Amide bond formation reaction.
General Protocol for Amide Coupling: [12][13]
-
Dissolve this compound (1.0 eq) in a suitable solvent like DMF.
-
Add a coupling agent (e.g., HATU, DCC, or EDC) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture for a short period to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile intermediate for organic synthesis. Its dual reactivity allows for the systematic construction of complex molecular frameworks, making it an indispensable tool for researchers in drug discovery and materials science. The protocols presented here provide a solid foundation for the synthesis and further functionalization of this important building block.
References
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
- Benzoic Acid + Methylamine = ?? (Amide Reaction) - YouTube. Vertex AI Search.
- The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions - ResearchG
- How to produce amide from Benzoic acid and amine directly?
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. Vertex AI Search.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. Vertex AI Search.
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem. Vertex AI Search.
- Supplementary Information - The Royal Society of Chemistry. Vertex AI Search.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC - PubMed Central. Vertex AI Search.
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- CAS 387344-96-9 this compound. Vertex AI Search.
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- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH. Vertex AI Search.
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- 4-[(4-Bromo-1H-pyrazol-1-yl)
- 4-bromobenzoic acid. Vertex AI Search.
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- 312310-09-1|Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)
- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - MDPI. Vertex AI Search.
- 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Vertex AI Search.
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- 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 - Sigma-Aldrich. Vertex AI Search.
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The Art of Assembly: Utilizing 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic Acid in the Synthesis of Advanced Functional Materials
Abstract
This comprehensive guide details the application of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid as a versatile building block in the burgeoning field of material science. With its unique structural motif, combining a reactive pyrazole ring and a coordinating carboxylic acid function, this ligand is an exemplary candidate for the rational design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. This document provides not only a theoretical framework but also detailed, field-tested protocols for the synthesis of the ligand and its subsequent use in the formation of crystalline materials. We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust foundation for innovation in materials discovery.
Introduction: A Ligand of Strategic Importance
The quest for novel materials with tailored properties is a cornerstone of modern science. Metal-organic frameworks (MOFs) and coordination polymers, constructed from metal ions or clusters linked by organic ligands, have emerged as a class of materials with unprecedented versatility and potential applications in gas storage, separation, catalysis, and drug delivery. The properties of these materials are intrinsically linked to the structure and functionality of their constituent organic linkers.
This compound is a bifunctional organic ligand of significant interest. Its design incorporates several key features:
-
A Pyrazole Moiety: The pyrazole ring offers two nitrogen atoms with distinct coordination capabilities. The N2 nitrogen is a strong coordinating site for metal ions, while the N1 nitrogen is functionalized to connect to the benzoic acid group. The bromine atom at the 4-position of the pyrazole ring provides a site for post-synthetic modification, opening avenues for further functionalization of the resulting material.
-
A Carboxylic Acid Group: The benzoic acid moiety provides a robust and predictable coordination site, readily forming strong bonds with a wide range of metal centers.
-
A Methylene Spacer: The flexible methylene bridge between the pyrazole and phenyl rings introduces a degree of conformational freedom, which can influence the final topology of the resulting framework.
This unique combination of features makes this compound a powerful tool for the crystal engineering of functional materials with potentially novel structures and properties.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a straightforward two-step process, adapted from established methodologies for similar pyrazole-based ligands. This protocol is designed to be a self-validating system, with clear checkpoints for characterization.
Materials and Reagents
-
4-Bromopyrazole
-
Methyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate
-
To a solution of 4-bromopyrazole (1.47 g, 10 mmol) in 50 mL of dry DMF, add potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension vigorously for 30 minutes at room temperature.
-
Add a solution of methyl 4-(bromomethyl)benzoate (2.29 g, 10 mmol) in 20 mL of dry DMF dropwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into 200 mL of deionized water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ester product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure methyl ester as a white solid.
-
Characterization Checkpoint: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound
-
Dissolve the purified methyl ester (2.95 g, 10 mmol) in a mixture of methanol (50 mL) and deionized water (20 mL).
-
Add sodium hydroxide (0.8 g, 20 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of deionized water.
-
Acidify the solution to pH 2-3 with 2M hydrochloric acid, which will cause the product to precipitate.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with deionized water, and dry in a vacuum oven at 60 °C.
-
Final Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Application in Material Synthesis: A Protocol for a Zinc-Based Coordination Polymer
The synthesized ligand can be readily employed in the solvothermal synthesis of coordination polymers. The following protocol describes the formation of a zinc-based material, a common choice due to the versatile coordination geometries of Zn(II) ions.
Materials and Reagents
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Solvothermal Synthesis Workflow
Caption: Solvothermal synthesis of a zinc coordination polymer.
Detailed Experimental Protocol
-
In a 20 mL glass vial, combine this compound (28.1 mg, 0.1 mmol) and zinc nitrate hexahydrate (29.7 mg, 0.1 mmol).
-
Add 10 mL of N,N-dimethylformamide (DMF).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.
-
Transfer the vial into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Allow the oven to cool down slowly to room temperature over 24 hours.
-
Colorless, block-shaped crystals should be visible in the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at room temperature.
Material Characterization: Validating the Structure and Properties
A thorough characterization of the synthesized material is crucial to confirm its structure and assess its properties.
| Technique | Purpose | Expected Outcome |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall network topology. | A well-defined crystal structure confirming the coordination of the zinc ions with the pyrazole nitrogen and carboxylate oxygen atoms of the ligand. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from SCXRD data. | A PXRD pattern that matches the simulated pattern from the single-crystal data, indicating a pure, crystalline product. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the coordination polymer and to identify the temperature at which the framework decomposes. | A TGA curve showing the temperature range of thermal stability and any solvent loss or decomposition steps. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency. | A shift in the characteristic vibrational bands of the carboxylic acid group upon coordination to the zinc center. |
| Gas Sorption Analysis | To determine the porosity of the material by measuring the uptake of gases such as N₂ or CO₂ at specific temperatures. | An adsorption isotherm that can be used to calculate the surface area and pore volume of the material, if porous. |
Conclusion and Future Outlook
The protocols detailed herein provide a comprehensive guide for the synthesis of the versatile linker, this compound, and its application in the construction of a zinc-based coordination polymer. The strategic design of this ligand, with its multiple coordination sites and potential for post-synthetic modification, opens up a vast landscape for the creation of novel functional materials. Researchers are encouraged to explore variations in metal ions, reaction conditions, and post-synthetic modifications to tailor the properties of the resulting materials for specific applications in areas such as gas separation, catalysis, and sensing. The principles and methodologies outlined in this application note serve as a robust starting point for such innovative endeavors.
References
-
van Albada, G. A., et al. (2015). Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. Crystal Growth & Design, 15(3), 1027-1030. [Link]
-
Li, J., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. [Link]
-
Chen, W., et al. (2020). Hydrothermal synthesis of MOFs. In Metal-Organic Frameworks for Biomedical Applications (pp. 143-169). Elsevier. [Link]
-
Seetharaj, R., et al. (2019). Synthesis of metal-organic frameworks with interest in analytical chemistry. Journal of the Iranian Chemical Society, 16(5), 939-960. [Link]
-
He, T., et al. (2024). Metal pyrazolate frameworks: crystal engineering access to stable functional materials. Chemical Society Reviews, 53(8), 3647-3680. [Link]
Application Notes & Protocols for the Quantification of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This document provides detailed analytical procedures for the accurate and precise quantification of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 387344-96-9), a molecule of interest in pharmaceutical research and development.[] Recognizing the critical need for robust analytical methods in drug discovery and quality control, we present two primary methodologies: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis. All methodologies are developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[2][3][4][5]
Introduction: The Analyte and the Analytical Challenge
This compound is a heterocyclic compound incorporating a brominated pyrazole ring linked to a benzoic acid moiety. This unique structure, with its chromophores (pyrazole and benzene rings) and an ionizable carboxylic acid group, informs the selection of appropriate analytical techniques. The primary challenge in its quantification is to develop a method that is not only accurate and precise but also specific enough to distinguish it from potential starting materials, intermediates, or degradation products.
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis. HPLC-UV is a robust, cost-effective technique suitable for routine analysis, purity assessment, and quantification in relatively clean sample matrices. LC-MS/MS provides superior sensitivity and selectivity, making it the ideal choice for bioanalytical studies, trace-level impurity quantification, or analysis in complex biological matrices.
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method leverages the ultraviolet absorbance of the pyrazole and benzene rings for detection. A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like the target analyte.
Principle and Rationale
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. By acidifying the mobile phase with formic or phosphoric acid, we suppress the ionization of the benzoic acid's carboxyl group. This protonation increases the analyte's hydrophobicity, leading to better retention, improved peak shape, and enhanced reproducibility on the C18 column. The use of acetonitrile as the organic modifier provides excellent resolving power and low UV cutoff.[6][7][8]
Experimental Protocol
2.2.1. Equipment and Materials
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[9]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, water, and formic acid (or phosphoric acid).
-
Analyte Standard: this compound of known purity.
-
Glassware: Volumetric flasks, vials, and pipettes.
2.2.2. Reagent Preparation
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the analyte standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[10][11] Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% FA in Water) and B (0.1% FA in ACN) |
| Gradient Program | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~254 nm (or optimal wavelength determined by DAD scan) |
| Run Time | 20 minutes |
2.2.4. Analytical Workflow
Caption: HPLC-UV analytical workflow from preparation to quantification.
Method Validation (ICH Q2(R1) Framework)
To ensure the method is suitable for its intended purpose, validation must be performed according to ICH guidelines.[2][3][5]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from diluent and matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision | Repeatability (Intra-day) & Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| LOD & LOQ | Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ.[3] |
| Robustness | No significant change in results with minor variations in flow rate, temperature, etc. |
Method 2: Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as determining low concentrations in complex matrices, LC-MS/MS is the preferred method. This protocol uses a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.
Principle and Rationale
The analyte is first separated chromatographically using conditions similar to the HPLC-UV method. Post-separation, it enters the mass spectrometer's electrospray ionization (ESI) source. The benzoic acid moiety is readily deprotonated in negative ion mode, yielding the precursor ion [M-H]⁻. This ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2, collision cell), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing matrix interference and providing exceptional sensitivity.[12][13] While derivatization can improve ionization for some carboxylic acids, direct analysis in negative ESI mode is often sufficient and simpler for this compound.[14][15]
Experimental Protocol
3.2.1. Equipment and Materials
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: UPLC-grade C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Analyte Standard & Reagents: As described in Section 2.2.1 and 2.2.2, but using LC-MS grade solvents.
3.2.2. Mass Spectrometer Optimization The analyte must first be optimized via direct infusion into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energy.
-
Infusion: Infuse a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water directly into the ESI source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Expected Precursor Ion [M-H]⁻: The molecular weight of C₁₁H₉BrN₂O₂ is approximately 297.1 g/mol . The expected precursor ion would be at m/z 296.1.
-
Fragmentation: Perform a product ion scan to identify stable, high-intensity fragment ions. A likely fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group.
-
SRM Transition: Select the most intense and specific precursor-to-product ion transition for quantification.
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Conditions | |
| Column | UPLC C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of A (0.1% FA in Water) and B (Acetonitrile) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | ESI- |
| Capillary Voltage | Optimized (e.g., -3.0 kV) |
| Gas Flow Rates | Optimized for the specific instrument |
| Dwell Time | ~100 ms |
| SRM Transition | To be determined experimentally (e.g., m/z 296.1 → 252.1) |
3.2.4. Data Analysis Workflow
Caption: LC-MS/MS data acquisition and analysis workflow.
Validation Considerations for LC-MS/MS
Validation follows the same ICH Q2(R1) principles but with additional considerations for mass spectrometry, especially for bioanalytical applications. This includes evaluating matrix effects, where components of the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy.
Summary of Method Parameters
The following table provides a comparative summary of the two proposed analytical methods.
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio (SRM) |
| Typical Column | C18, 150 mm x 4.6 mm, 5 µm | UPLC C18, 100 mm x 2.1 mm, 1.8 µm |
| Primary Advantage | Robust, accessible, cost-effective | High sensitivity and selectivity |
| Primary Limitation | Lower sensitivity, potential for matrix interference | Higher cost, complexity, potential for matrix effects |
| Typical LOQ | ~0.5 - 1.0 µg/mL | ~0.01 - 0.1 ng/mL (matrix dependent) |
| Best Suited For | Routine QC, purity analysis, content uniformity | Bioanalysis, trace impurity analysis, metabolite identification |
Conclusion
The analytical methods detailed in this document provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control and assays where concentration levels are relatively high. For applications demanding the utmost sensitivity and specificity, the LC-MS/MS method is the superior choice. The selection of the appropriate method should be based on the specific analytical challenge, required sensitivity, and the nature of the sample matrix. Adherence to the validation principles outlined by the ICH is paramount to ensure the generation of high-quality, defensible data in a regulated environment.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][2]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link][16]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link][6]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. R Discovery. [Link][7]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][3]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link][8]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][4]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. National Center for Biotechnology Information (NCBI). [Link][14]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link][12]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][5]
-
Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. SciSpace. [Link][17]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link][15]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information (NCBI). [Link][13]
-
High Throughput Liquid Chromatography for the Metabolic Profiling of 2, 3 and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link][10][11]
Sources
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. researchgate.net [researchgate.net]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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"scale-up synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid"
An Application Note for the Scale-Up Synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in pharmaceutical and materials science research. The synthesis is presented as a robust, two-step process: (1) N-alkylation of 4-bromopyrazole with methyl 4-(bromomethyl)benzoate to form the intermediate ester, and (2) subsequent saponification to yield the final carboxylic acid. This guide is intended for researchers, chemists, and process development professionals. It emphasizes the rationale behind procedural choices, focusing on safety, efficiency, and scalability. Detailed, step-by-step protocols are provided, along with discussions on process optimization, troubleshooting, and hazard management critical for transitioning from bench-scale to pilot or manufacturing scale.
Introduction: Significance and Synthetic Strategy
Nitrogen-containing heterocycles, particularly pyrazole derivatives, are fundamental scaffolds in medicinal chemistry, renowned for their diverse biological activities.[1][2] this compound is a valuable bifunctional intermediate; the brominated pyrazole moiety serves as a handle for further functionalization via cross-coupling reactions, while the benzoic acid group allows for amide bond formation or other derivatizations.[3]
The synthetic challenge lies not in the chemical transformations themselves—which are standard SN2 alkylation and ester hydrolysis—but in developing a process that is safe, reproducible, and economically viable at scale.[4][5] Conventional laboratory methods often employ reagents like sodium hydride (NaH) for the N-alkylation step. While effective, NaH is a highly reactive and pyrophoric solid, posing significant handling and safety risks during large-scale operations.[6][7][8]
This guide details a scalable approach that prioritizes safety by utilizing potassium carbonate (K₂CO₃), a milder and non-pyrophoric base, for the N-alkylation. The overall synthetic pathway is illustrated below:
Overall Reaction Scheme: Step 1: N-Alkylation
+ → Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate Step 2: Saponification Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate → This compoundPart I: Scale-Up Synthesis of Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (Intermediate)
Mechanistic Rationale and Process Considerations
The first step is a classic bimolecular nucleophilic substitution (SN2) reaction.[9][10] The pyrazole anion, generated in situ by the base, acts as the nucleophile, attacking the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate and displacing the bromide leaving group.
Key considerations for scale-up:
-
Choice of Base: While NaH provides rapid and irreversible deprotonation, its use at scale is hazardous.[11] Potassium carbonate (K₂CO₃) is a safer, more practical alternative for industrial applications.[12] It is less basic, reducing the risk of side reactions, and its solid nature simplifies handling. The reaction is heterogeneous, making efficient stirring crucial for success.
-
Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (K⁺) without strongly solvating the pyrazole anion, thus enhancing its nucleophilicity.[10][13] Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices. ACN is often preferred for its lower boiling point, which simplifies removal during workup.
-
Temperature Control: The N-alkylation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] Uncontrolled temperature can lead to side reactions and impurity formation. Therefore, a controlled rate of reagent addition and a reactor with adequate cooling capacity are essential.
Materials and Equipment
| Reagent / Material | CAS Number | Molecular Weight | Moles (for 1 kg scale) | Mass / Volume | Purity |
| 4-Bromopyrazole | 2075-45-8 | 146.98 g/mol | 6.80 mol (1.0 eq) | 1.00 kg | >98% |
| Methyl 4-(bromomethyl)benzoate | 2417-73-4 | 229.07 g/mol | 7.14 mol (1.05 eq) | 1.64 kg | >97% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 10.2 mol (1.5 eq) | 1.41 kg | >99%, fine powder |
| Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | - | 10 L | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | ~20 L | Technical Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | ~30 L | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | - | ~5 L | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - | ~500 g | - |
Equipment:
-
20 L glass-lined or stainless steel reactor with overhead stirrer, temperature probe, condenser, and addition funnel.
-
Heating/cooling mantle or circulating bath.
-
Filtration apparatus (Büchner funnel or filter press).
-
Rotary evaporator (large scale).
-
Vacuum oven.
Detailed Experimental Protocol (1 kg Scale)
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with 4-Bromopyrazole (1.00 kg, 6.80 mol) and powdered potassium carbonate (1.41 kg, 10.2 mol).
-
Solvent Addition: Add anhydrous acetonitrile (10 L) to the reactor. Begin stirring to create a slurry. A moderate stirring speed (e.g., 150-200 RPM) is recommended to ensure good mixing without excessive splashing.
-
Reactant Addition: Dissolve Methyl 4-(bromomethyl)benzoate (1.64 kg, 7.14 mol) in anhydrous acetonitrile (2 L) and charge this solution to the addition funnel.
-
Reaction Execution:
-
Heat the reactor contents to 60-65 °C.
-
Once the temperature is stable, begin the dropwise addition of the methyl 4-(bromomethyl)benzoate solution over 2-3 hours.
-
CRITICAL: Monitor the internal temperature closely. If a significant exotherm causes the temperature to rise above 70 °C, pause the addition and allow the reactor to cool.
-
After the addition is complete, maintain the reaction at 60-65 °C for an additional 4-6 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. (TLC System: 50% Ethyl Acetate in Hexanes; Rf of starting pyrazole ≈ 0.4, product ≈ 0.6). The reaction is complete when the 4-bromopyrazole spot is no longer visible.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile (2 x 1 L).
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in Ethyl Acetate (10 L) and transfer to a separatory funnel or workup vessel.
-
Wash the organic layer sequentially with deionized water (2 x 5 L) and brine (1 x 5 L).
-
Dry the organic layer over anhydrous sodium sulfate (~500 g), filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Drying: Dry the solid in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 1.8 - 2.0 kg (90-95%) of Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate as an off-white to pale yellow solid.
-
Part II: Synthesis of this compound (Final Product)
Mechanistic Rationale
This step involves the base-catalyzed hydrolysis (saponification) of the methyl ester intermediate.[14] The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (CH₃O⁻) to form the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid product.
Materials and Equipment
| Reagent / Material | CAS Number | Molecular Weight | Moles (for 1.8 kg scale) | Mass / Volume | Purity |
| Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate | 1093390-49-2 | 295.12 g/mol | 6.10 mol (1.0 eq) | 1.80 kg | >95% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 12.2 mol (2.0 eq) | 488 g | >98% |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | - | 9 L | Technical Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | ~40 L | - |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | - | As needed (~1.5 L) | 6 M aqueous |
Equipment:
-
20 L reactor (as described in Part I).
-
pH meter or pH strips.
-
Large filtration apparatus.
-
Vacuum oven.
Detailed Experimental Protocol (1.8 kg Scale)
-
Reagent Charging: Charge the 20 L reactor with Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (1.80 kg, 6.10 mol), THF (9 L), and deionized water (4.5 L).
-
Base Addition: Prepare a solution of sodium hydroxide (488 g, 12.2 mol) in deionized water (4.5 L) and add it to the reactor. Caution: This dissolution is highly exothermic; prepare the solution in a separate vessel with cooling.
-
Reaction Execution: Heat the mixture to 50 °C and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the starting ester is completely consumed.
-
Workup and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the THF.
-
Dilute the remaining aqueous solution with deionized water (10 L).
-
Cool the solution to 10-15 °C using an ice bath.
-
Slowly add 6 M HCl to the stirred solution. The product will begin to precipitate.
-
CRITICAL: Monitor the pH. Continue adding HCl until the pH of the slurry is 2-3. This ensures complete protonation of the carboxylate.[15]
-
-
Isolation and Drying:
-
Stir the slurry at 10-15 °C for 1 hour to ensure complete precipitation.
-
Filter the solid product using a large Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 5 L) until the washings are neutral (pH ~7). This removes residual salts.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 1.5 - 1.65 kg (87-95%) of this compound as a white crystalline solid.
-
Purity (by HPLC): >98%. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.[16]
-
Visualization of Workflows
Overall Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Logic for Base Selection in N-Alkylation
Caption: Decision logic for selecting a base based on reaction scale.
Safety and Hazard Management
-
Methyl 4-(bromomethyl)benzoate: This is a lachrymator and irritant. Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic. Always add NaOH to water slowly, never the other way around. Wear a face shield and heavy-duty gloves.
-
Hydrochloric Acid (HCl): Corrosive. Causes burns and respiratory irritation. Handle in a fume hood.
-
Solvents (ACN, THF, EtOAc): Flammable liquids. Keep away from ignition sources. Ground all equipment to prevent static discharge.[7] Use in a well-ventilated area.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17]
-
Spills: For solvent spills, use non-sparking tools and an absorbent material (e.g., sand, vermiculite).[7] For acid/base spills, neutralize appropriately before cleanup.
References
-
Sodium Hydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
-
Sodium Hydride SOP. (n.d.). Clemson University. [Link]
-
Li, B., et al. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]
-
Separation and Purification of Pharmaceuticals and Antibiotics. (n.d.). Diaion. [Link]
-
Gerstenberger, B. S., et al. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. PubMed. [Link]
- Purification of carboxylic acids by chemical treatment and distillation. (1973).
-
The isocyanide SN2 reaction. (2023). PubMed Central. [Link]
- Process for the purification of carboxylic acids. (2014).
-
Gerstenberger, B. S., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (2009). ResearchGate. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ChemistrySelect. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
-
Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2018). PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
4.5: Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]
-
Industrial reaction optimization Definition. (n.d.). Fiveable. [Link]
-
Synthesis of 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) benzoic acid. (n.d.). RSC Medicinal Chemistry. [Link]
-
SN2 Reaction Mechanisms. (2021). YouTube. [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PubMed Central. [Link]
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2018). PubMed Central. [Link]
-
Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1991). Zenodo. [Link]
-
4-Bromopyrazole. (n.d.). PubChem. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address the most common challenges encountered during its synthesis, providing detailed troubleshooting advice and optimized protocols to ensure a successful and reproducible outcome. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a deeper understanding of the reaction dynamics.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a two-step sequence. The first step involves the N-alkylation of 4-bromopyrazole with a suitable 4-(halomethyl)benzoate ester. The second critical step is the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and reproducibility. This guide will walk you through these potential hurdles with scientifically-backed solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the first step, the N-alkylation of 4-bromopyrazole?
A1: The primary challenge is controlling the regioselectivity of the alkylation. 4-Bromopyrazole is an unsymmetrical heterocycle with two nitrogen atoms (N1 and N2) that can both act as nucleophiles. This can lead to the formation of two different regioisomers: the desired N1-alkylated product and the undesired N2-alkylated product. The ratio of these isomers is highly dependent on steric and electronic factors, as well as reaction conditions such as the choice of base and solvent.
Q2: How do I favor the formation of the desired N1-isomer?
A2: Generally, alkylation at the N1 position is favored under conditions that allow for thermodynamic control. This often involves using a weaker base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF. Steric hindrance also plays a crucial role; the N1 position is typically less sterically hindered than the N2 position, which is flanked by the C5 proton.
Q3: I'm seeing a significant amount of the N2-isomer. What can I do?
A3: If you are isolating a mixture of isomers, consider modifying your reaction conditions. A stronger base, such as sodium hydride (NaH), in a less polar solvent like THF can sometimes favor the N2-isomer due to kinetic control. Therefore, switching to a milder base and a more polar solvent is a good first step. Additionally, reaction temperature can influence the isomer ratio; running the reaction at a slightly elevated temperature may favor the thermodynamically more stable N1 product.
Q4: My ester hydrolysis in the second step is very slow or incomplete. Why is this happening?
A4: The ester group in the intermediate, methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate, can exhibit some steric hindrance from the bulky pyrazolylmethyl substituent. This can make it difficult for the hydroxide ion to attack the carbonyl carbon. Standard hydrolysis conditions (e.g., NaOH in methanol/water) may be insufficient to drive the reaction to completion.
Q5: How can I improve the yield and rate of the hydrolysis reaction?
A5: To overcome slow hydrolysis, you can increase the reaction temperature or use a stronger base/solvent system. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of hindered esters.[1] Using a co-solvent like THF or dioxane can also improve the solubility of the ester and facilitate the reaction. In particularly stubborn cases, non-aqueous hydrolysis conditions can be employed.
Q6: What are the best practices for purifying the final product?
A6: The final product is a carboxylic acid, which allows for several purification strategies. The most common method is recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. Alternatively, you can perform an acid-base extraction. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues you may encounter during the synthesis.
Issue 1: Low Yield of Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate (N-Alkylation Step)
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials (TLC/LC-MS analysis) | 1. Insufficiently strong base: The pKa of pyrazole is ~14, so a sufficiently strong base is needed for deprotonation. 2. Low reaction temperature: The reaction may be too slow at room temperature. 3. Poor quality reagents: The alkylating agent may have degraded, or the base may be old. | 1. Switch from K₂CO₃ to a stronger base like NaH. Ensure anhydrous conditions when using NaH. 2. Increase the reaction temperature to 50-60 °C and monitor the reaction progress. 3. Use freshly purchased or purified reagents. |
| Formation of multiple products | 1. Lack of regioselectivity: Formation of both N1 and N2 isomers. 2. Dialkylation: The product pyrazole can be further alkylated to form a quaternary salt. 3. Side reactions of the alkylating agent: Methyl 4-(bromomethyl)benzoate can undergo self-polymerization or react with the solvent. | 1. Use a milder base (K₂CO₃) in a polar aprotic solvent (DMF) to favor the N1 isomer.[2] 2. Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture. 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) and that the solvent is dry. |
| Difficult purification | 1. Similar polarity of isomers: The N1 and N2 isomers may have very similar Rf values on TLC, making chromatographic separation challenging. | 1. Optimize the reaction for higher regioselectivity to minimize the amount of the undesired isomer. 2. Use a high-resolution flash chromatography system with a shallow solvent gradient. |
Issue 2: Incomplete Hydrolysis of the Ester
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Starting material remains after prolonged reaction time | 1. Steric hindrance: The bulky substituent is slowing down the rate of hydrolysis.[3] 2. Insufficient base: The base is being consumed by other acidic protons or is not present in sufficient excess. 3. Low temperature: The reaction requires more energy to overcome the activation barrier. | 1. Switch to LiOH, which is often more effective for hindered esters. Use a co-solvent like THF to improve solubility.[1] 2. Increase the equivalents of base to 3-5 equivalents. 3. Reflux the reaction mixture, monitoring for decomposition of the starting material or product. |
| Product decomposition | 1. Harsh reaction conditions: High temperatures or prolonged exposure to strong base can lead to degradation of the pyrazole ring or other functional groups. | 1. Use milder conditions for a longer period. For example, use LiOH at room temperature for 24-48 hours. 2. If the product is sensitive to strong base, consider an acid-catalyzed hydrolysis, although this is generally slower for this type of ester. |
Part 3: Experimental Protocols
Step 1: Synthesis of Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate
This protocol is designed to favor the formation of the N1-isomer.
Materials:
-
4-Bromopyrazole
-
Methyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromopyrazole (1.0 eq) and anhydrous DMF (to make a 0.5 M solution).
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Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.
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In a separate flask, dissolve methyl 4-(bromomethyl)benzoate (1.1 eq) in a minimal amount of anhydrous DMF.
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Add the solution of methyl 4-(bromomethyl)benzoate dropwise to the pyrazole suspension over 10-15 minutes.
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Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting pyrazole.
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Cool the reaction to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired N1-isomer.
Visualization of the N-Alkylation Workflow:
Caption: Workflow for the N-alkylation of 4-bromopyrazole.
Step 2: Synthesis of this compound
This protocol uses lithium hydroxide for efficient hydrolysis.
Materials:
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Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate
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Lithium hydroxide monohydrate (LiOH·H₂O)
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Tetrahydrofuran (THF)
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Water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Brine
Procedure:
-
Dissolve methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide monohydrate (3.0 eq) to the solution.
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Stir the mixture at room temperature for 12-24 hours, or until TLC or LC-MS analysis shows complete consumption of the starting ester. If the reaction is slow, it can be gently heated to 40-50 °C.
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Once the reaction is complete, remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-acidic impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
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Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
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If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Visualization of the Hydrolysis Workflow:
Caption: Workflow for the hydrolysis of the methyl ester intermediate.
References
- Regioselective N-Alkylation of Pyrazoles: For a comprehensive overview of the factors influencing regioselectivity in pyrazole alkylation, including steric effects and reaction conditions, refer to general organic chemistry liter
-
Hydrolysis of Sterically Hindered Esters: BenchChem. (2025). Technical Support Center: Hydrolysis of Sterically Hindered Esters. Link
-
Purification of Carboxylic Acids: LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Link
-
Synthesis of Pyrazole Derivatives: A relevant example of pyrazole synthesis can be found in: Organic Syntheses, 2006 , 83, 178.
- Use of Lithium Hydroxide in Hydrolysis: For discussions on the efficacy of different bases in ester hydrolysis, consult advanced organic chemistry textbooks or review articles on the topic.
-
N-Alkylation Protocols: BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. Link
-
Patent on a Similar Synthesis: A patent describing the synthesis of a structurally related compound provides insight into relevant reaction conditions: CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Link
Sources
Technical Support Center: Purification of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support guide for 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this versatile intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Introduction: Understanding the Molecule and Its Challenges
This compound is a bifunctional molecule featuring a brominated pyrazole heterocycle linked via a methylene bridge to a benzoic acid moiety. This unique structure, while valuable for introducing a pyrazole pharmacophore into larger molecules, presents specific purification hurdles. The key challenges arise from:
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Amphiphilic Nature: The molecule possesses both a polar, acidic carboxylic acid group and a less polar, halogenated aromatic pyrazole ring. This can lead to unusual solubility profiles and chromatographic behavior.
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Potential for Regioisomeric Impurities: The N-alkylation of 4-bromopyrazole can sometimes yield a mixture of N1 and N2 substituted regioisomers, which can be difficult to separate.[1][2]
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Hydrolytic Instability of Precursors: The synthesis often involves the hydrolysis of a methyl or ethyl ester precursor. Incomplete hydrolysis is a common source of impurities that are structurally very similar to the final product.[3]
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Residual Starting Materials: Unreacted 4-bromopyrazole or the alkylating agent (e.g., methyl 4-(bromomethyl)benzoate) are frequent contaminants.
This guide will equip you with the knowledge to anticipate and overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify the crude product after synthesis?
A: The optimal starting point depends on the scale and the initial purity of your crude material.
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For relatively clean material (>85% pure): Direct recrystallization is often the most efficient method. The presence of the benzoic acid group provides a crystalline handle.
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For complex mixtures or oily products: A multi-step approach is recommended. Start with an acid-base extraction to isolate the acidic product from neutral impurities, followed by either recrystallization or column chromatography.
Q2: Which analytical techniques are essential for assessing the purity of the final product?
A: A combination of techniques is crucial for unambiguous purity confirmation.[4]
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¹H NMR Spectroscopy: Essential for confirming the chemical structure, checking for isomeric impurities, and identifying residual solvents or starting materials.
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Reverse-Phase HPLC (RP-HPLC): The gold standard for quantitative purity analysis. A validated HPLC method can resolve closely related impurities and provide an accurate purity percentage.[5]
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LC-MS: Useful for identifying the mass of the main product and any impurities, helping to diagnose the source of contamination.
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FT-IR Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
Q3: My synthesis involves saponification of the corresponding methyl ester. How can I ensure the reaction goes to completion?
A: Incomplete hydrolysis is a very common issue. To drive the reaction to completion:
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Use sufficient base: Employ at least 1.5-2.0 equivalents of LiOH or NaOH.
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Use a co-solvent: A mixture of THF/water or Methanol/water (e.g., 3:1) is effective for dissolving the ester starting material.[6]
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Monitor the reaction: Use TLC or LC-MS to track the disappearance of the starting ester. The acid product will have a different retention factor (TLC) or retention time (LC). The reaction may require several hours at room temperature or gentle heating (40-50 °C) to complete.[6]
Troubleshooting Guide: Common Purification Issues
Q4: My final product is a persistent oil and fails to crystallize. What should I do?
A: This is typically caused by impurities that inhibit the formation of a crystal lattice.
-
Likely Cause 1: Residual Solvent. Solvents like DMF, DMSO, or even THF can become trapped in the product.
-
Solution: Co-evaporate the oil with a solvent in which the product is soluble but the impurity is not, such as toluene or dichloromethane, under reduced pressure. Alternatively, dissolve the oil in a minimal amount of a suitable solvent (like ethyl acetate) and precipitate it by adding a non-solvent (like hexanes).
-
-
Likely Cause 2: Presence of Isomeric Impurities. The N1 and N2 alkylated isomers of pyrazole can have very similar physical properties, and their mixture may form a eutectic oil.[1]
-
Solution: Flash column chromatography is the most effective method to separate these isomers. A gradient elution from a non-polar to a moderately polar solvent system is usually required.
-
-
Likely Cause 3: Water. The carboxylic acid can be hygroscopic.
-
Solution: Dry the sample thoroughly under high vacuum for several hours.
-
Q5: My TLC/HPLC shows a persistent impurity with a very similar Rf/retention time to my product. How can I separate them?
A: This indicates a structurally related impurity, most commonly the methyl or ethyl ester precursor from an incomplete hydrolysis reaction.
-
Solution 1: Re-subject to Hydrolysis Conditions. The most direct approach is to re-treat the impure material with base (e.g., LiOH in THF/water) to force the hydrolysis of the remaining ester to completion.
-
Solution 2: Optimize Column Chromatography.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a C18-functionalized silica for reverse-phase chromatography.
-
Fine-tune the Mobile Phase: Add a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase during normal-phase chromatography. This suppresses the ionization of the carboxylic acid, reducing tailing and often improving resolution between the acid and the less polar ester.
-
Q6: The NMR spectrum of my purified product shows a reduced integration for the aromatic protons and a lower-than-expected mass in the LC-MS. What could be the cause?
A: This is a classic sign of debromination, where the bromine atom on the pyrazole ring has been replaced by a hydrogen.
-
Likely Cause: Exposure to certain reductive conditions. This can happen if using a catalyst like Palladium on Carbon (Pd/C) for a deprotection step elsewhere in the synthesis or if certain reducing agents were used improperly.
-
Solution: Unfortunately, this is an irreversible side reaction. The purification challenge is that the debrominated product is less polar than the desired brominated compound.
-
Purification Strategy: Careful column chromatography can separate the two compounds. The desired brominated product will elute later than its debrominated counterpart in normal-phase chromatography.
-
Prevention: Review your synthetic route to identify and modify any steps that use harsh reductive conditions.
-
Q7: My overall yield is very low after purification. Where might I be losing my product?
A: Product loss can occur at multiple stages.
-
Likely Cause 1: Inefficient Extraction. During an acid-base workup, if the pH of the aqueous layer is not sufficiently acidic (pH < 3) during the re-protonation step, the product will not fully precipitate or extract back into the organic layer.[6]
-
Solution: Always check the pH with litmus paper or a pH meter before extraction. Ensure thorough mixing and extract the aqueous phase multiple times (e.g., 3x with ethyl acetate or DCM).
-
-
Likely Cause 2: Irreversible Adsorption on Silica Gel. Carboxylic acids can sometimes streak or irreversibly bind to silica gel.
-
Solution: As mentioned in Q5, add a small percentage of acid to the eluent to mitigate this. If the problem persists, consider using a less acidic stationary phase or switching to a different purification method like recrystallization.
-
-
Likely Cause 3: Premature Precipitation. If the product is poorly soluble in the reaction solvent, it may precipitate before the reaction is complete, leading to a low conversion rate.
-
Solution: Choose a solvent system that keeps all reactants and products in solution for the duration of the reaction.
-
Visualized Workflows and Data
General Purification Strategy
The following diagram outlines a decision-making workflow for purifying the crude product.
Caption: Decision tree for the purification of this compound.
Common Impurities and Their Sources
This diagram illustrates the common impurities encountered during the synthesis.
Caption: Common impurities and their origins in the synthesis of the target compound.
Chromatography Solvent Systems
The choice of solvent is critical for successful chromatographic separation. The following table provides starting points for both TLC and column chromatography.
| Technique | Recommended Solvent System (Eluent) | Notes |
| TLC (Normal Phase) | 50-70% Ethyl Acetate in Hexanes | Add 0.5% acetic acid to reduce streaking. |
| 5-10% Methanol in Dichloromethane (DCM) | Good for more polar impurities. Also benefits from the addition of 0.5% acetic acid. | |
| Column (Normal Phase) | Gradient: 20% to 80% Ethyl Acetate in Hexanes (+0.5% Acetic Acid) | A gradient elution is highly recommended to separate starting materials, the ester, and the final product. |
| HPLC (Reverse Phase) | Acetonitrile / Water with 0.1% TFA or Formic Acid | A typical gradient would be 10% to 90% Acetonitrile over 15-20 minutes.[5] |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral impurities like the unreacted starting materials or the ester precursor.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH) (3 x 10 mL per gram). The target acid will move into the aqueous layer as its sodium salt.
-
Isolate Neutral Impurities: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This fraction contains any neutral impurities and can be analyzed or discarded.
-
Acidification & Product Extraction: Cool the combined aqueous layers in an ice bath. Slowly acidify with concentrated HCl or 3M HCl until the pH is ~2-3 (confirm with pH paper). A white precipitate of the pure acid should form.[6]
-
Extract the acidified aqueous layer with fresh ethyl acetate (3 x 15 mL per gram).
-
Final Wash and Dry: Combine the organic extracts containing the product, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal for material that is already substantially pure (>85%).
-
Solvent Screening: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems include:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexanes
-
Acetone
-
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the hot primary solvent (e.g., ethanol) to fully dissolve the solid. c. If using a co-solvent system, slowly add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
-
Karumudi, B. S., & Nagandla, D. D. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]
-
National Institutes of Health. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Library of Medicine. Available at: [Link]
-
DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark Akademik. Available at: [Link]
-
Journal of Pharmaceutical and Biological Sciences. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. JPBS. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Available at: [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Library of Medicine. Available at: [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 4. ejbps.com [ejbps.com]
- 5. ijcpa.in [ijcpa.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure high purity of the final product.
The typical synthesis is a two-step process: (1) N-alkylation of 4-bromo-1H-pyrazole with an ester of 4-(bromomethyl)benzoic acid, followed by (2) saponification (hydrolysis) of the resulting ester to yield the target carboxylic acid. This guide addresses common challenges encountered in both stages of this process.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides potential causes and actionable solutions grounded in chemical principles.
dot
Caption: Overall workflow for the two-step synthesis.
Question 1: I am observing very low or no yield of the intermediate ester in the N-alkylation step. What are the likely causes?
Answer: This is a common issue often related to reaction conditions and reagent quality. Let's break down the potential causes.
-
Cause A: Incomplete Deprotonation of 4-Bromo-1H-pyrazole. The N-alkylation is an SN2 reaction that requires the pyrazole nitrogen to be sufficiently nucleophilic. This is achieved by deprotonation with a base to form the pyrazolate anion. If the base is too weak, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.[1]
-
Solution: Switch to a stronger base. If you are using a mild base like potassium carbonate (K₂CO₃), consider using sodium hydride (NaH). NaH is a non-nucleophilic, strong base that will irreversibly deprotonate the pyrazole, driving the reaction forward.[1] Always handle NaH with care under anhydrous conditions.
-
-
Cause B: Poor Reactivity of the Alkylating Agent. The structure of the alkylating agent, methyl 4-(bromomethyl)benzoate, is critical. The leaving group ability of the halide is key.
-
Solution: Ensure you are using the bromomethyl or iodomethyl derivative. The corresponding chloromethyl compound is significantly less reactive and will require more forcing conditions (higher temperatures, longer reaction times), which can lead to side products.[1]
-
-
Cause C: Suboptimal Solvent Choice. The solvent plays a crucial role in an SN2 reaction. It must solubilize the reactants, particularly the pyrazolate salt formed after deprotonation.
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN). These solvents effectively solvate the cation of the base (e.g., Na⁺) without strongly solvating the pyrazolate anion, leaving it "naked" and highly nucleophilic. Avoid protic solvents like ethanol or water in this step, as they will protonate the pyrazolate anion and can react with the alkylating agent.[2]
-
-
Cause D: Presence of Water. Moisture in the reaction can quench the strong base (especially NaH) and react with the alkylating agent.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. If using NaH, wash it with anhydrous hexane to remove the protective mineral oil before use.
-
Question 2: My reaction produces the desired product, but it's contaminated with significant impurities. How can I improve the purity?
Answer: Impurity formation often stems from side reactions. The most common issues are dialkylation and degradation.
-
Cause A: Formation of a Dialkylated Quaternary Salt. The nitrogen atom in the newly formed N-alkylated pyrazole product is still nucleophilic and can react with a second molecule of the alkylating agent. This forms a positively charged quaternary pyrazolium salt.
-
Solution 1: Control Stoichiometry. Use a slight excess of the pyrazole (1.1 to 1.2 equivalents) or, at most, 1.0 equivalent of the alkylating agent. Avoid using an excess of the alkylating agent.[1]
-
Solution 2: Slow Addition & Temperature Control. Add the alkylating agent dropwise to the solution of the deprotonated pyrazole at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the alkylating agent low, favoring the primary reaction over the subsequent dialkylation.[1] Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
Cause B: Reaction Scale-Up Issues. Reactions that work cleanly on a small scale can generate impurities when scaled up due to issues with mixing and heat transfer.[2][3] Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.[3]
-
Solution: For larger-scale reactions, ensure vigorous overhead stirring. Controlled, slow addition of reagents is even more critical at scale to manage any exotherms.[3]
-
dot
Caption: Troubleshooting flowchart for low yield issues.
Question 3: The final hydrolysis (saponification) step is incomplete or fails during workup. What should I do?
Answer: The saponification of the methyl ester to the carboxylic acid is typically straightforward but can present challenges.
-
Cause A: Incomplete Hydrolysis. The ester may be sterically hindered or may not be fully soluble in the reaction medium.
-
Solution 1: Increase Reaction Time/Temperature. Monitor the reaction by TLC or LC-MS until the starting ester spot has completely disappeared. Gently heating the reaction (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis.
-
Solution 2: Use a Co-solvent. If the ester is not fully soluble in an aqueous base (like NaOH(aq)), adding a co-solvent like THF or methanol can create a homogeneous solution and facilitate the reaction.
-
Solution 3: Switch the Base. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for ester hydrolysis, especially for hindered esters.
-
-
Cause B: Product Loss During Acidic Workup. The target compound is a carboxylic acid. It will be soluble in the aqueous layer as its carboxylate salt under basic conditions. To isolate it, the solution must be acidified, causing the neutral carboxylic acid to precipitate.
-
Solution: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add acid (e.g., 1M or 2M HCl) while stirring. Monitor the pH with pH paper or a meter. The product will precipitate out as the solution becomes acidic (typically around pH 3-4). Adding the acid too quickly can create localized heat and may affect product quality. Filter the resulting solid and wash it with cold water to remove any inorganic salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-alkylation step?
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A base removes the acidic proton from the N-H of the 4-bromo-1H-pyrazole ring, creating a negatively charged pyrazolate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate. This occurs in a single, concerted step where the nucleophile attacks and the bromide leaving group departs simultaneously.
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Sources
Technical Support Center: Spectroscopic Analysis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support guide for the spectroscopic analysis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. This resource is designed for researchers, chemists, and quality control professionals to navigate common challenges encountered during the characterization of this molecule. Here, we move beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting, ensuring the integrity and accuracy of your analytical data.
Compound Overview and Expected Spectroscopic Data
This compound is a multi-functional molecule featuring a brominated pyrazole ring linked via a methylene bridge to a benzoic acid moiety. Understanding its constituent parts is crucial for interpreting its spectral data. An erroneous or unexpected signal can often be traced back to a specific functional group or a potential impurity from its synthesis.
Molecular Structure:
(Simplified representation)
The synthesis typically involves the reaction of 4-bromopyrazole with a methyl 4-(bromomethyl)benzoate, followed by hydrolysis of the ester. Potential impurities could include unreacted starting materials, the methyl ester intermediate, or regioisomers.
Expected Spectroscopic Data Summary
The following tables summarize the anticipated data for a pure sample. These values serve as a baseline for troubleshooting.
Table 1: Predicted ¹H & ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| COOH | ~13.0 (broad s) | ~167.0 | Highly deshielded, concentration-dependent. May exchange with D₂O. |
| Pyrazole H5 | ~8.4 (s) | ~142.0 | Proton on carbon adjacent to N-CH₂. |
| Pyrazole H3 | ~7.8 (s) | ~130.0 | |
| Pyrazole C4-Br | - | ~95.0 | Quaternary carbon, signal will be weak. |
| Benzoic Acid H (ortho to COOH) | ~7.9 (d) | ~130.5 | |
| Benzoic Acid H (ortho to CH₂) | ~7.4 (d) | ~128.0 | |
| Benzoic Acid C (ipso-COOH) | - | ~131.0 | Quaternary carbon, signal will be weak. |
| Benzoic Acid C (ipso-CH₂) | - | ~142.5 | Quaternary carbon, signal will be weak. |
| Methylene (-CH₂-) | ~5.5 (s) | ~54.0 | Key singlet connecting the two ring systems. |
Table 2: Key FT-IR Absorption Bands (KBr Pellet)
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of H-bonded dimers.[1] |
| C-H (Aromatic) | 3030-3100 | Sharp, medium-weak. |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp.[1] |
| C=C / C=N (Aromatic/Pyrazole) | 1450-1600 | Multiple medium-strong bands. |
| C-O (Carboxylic Acid) | 1210-1320 | Strong, often coupled with O-H bend. |
| C-Br | 500-600 | Weak-medium, in fingerprint region. |
Table 3: Expected Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z Value | Possible Fragment Identity | Significance |
| 296/298 | [M]⁺ (Molecular Ion) | Isotopic pattern (1:1 ratio) is definitive for one bromine atom.[2][3] |
| 251/253 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 149/151 | [Br-C₃H₂N₂-CH₂]⁺ | Cleavage at the benzylic position. |
| 147 | [C₇H₆O₂]⁺ | Benzoic acid fragment. |
| 121 | [C₇H₅O₂]⁺ | Loss of H from benzoic acid fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in benzyl-containing compounds.[4] |
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows very broad peaks, especially for the aromatic and pyrazole protons. What's the cause? A: This is a common issue that can stem from several sources. Poor shimming of the magnetic field is a primary suspect.[5][6] Additionally, if your sample is too concentrated, viscosity can lead to line broadening.[5] Finally, the presence of paramagnetic impurities (like dissolved oxygen or metal ions) can significantly broaden signals.
-
Quick Solution: Re-shim the instrument carefully. If the problem persists, dilute your sample and consider degassing it by bubbling an inert gas (N₂ or Ar) through the NMR tube.
Q2: The N-H proton from the pyrazole ring is not visible in my ¹H NMR spectrum. Is this normal? A: This is a common characteristic of N-H pyrazoles.[7] The N-H proton signal can be very broad or even absent due to rapid chemical exchange with other molecules or trace amounts of water in the solvent.[7][8] The quadrupolar nature of the adjacent ¹⁴N nucleus also contributes to broadening.
-
Quick Solution: To confirm its presence, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the broad signal was the N-H, it will disappear upon exchange with deuterium.
Q3: My mass spectrum doesn't show a molecular ion peak at m/z 296/298. Why? A: While aromatic compounds are generally stable, carboxylic acids can sometimes exhibit weak or absent molecular ion peaks in Electron Ionization (EI) mass spectrometry due to facile fragmentation.[9][10] The molecule may immediately lose the carboxyl group (-COOH).
-
Quick Solution: Look for the [M - COOH]⁺ fragment at m/z 251/253. If a clear bromine isotope pattern is visible there, it strongly supports your structure. Alternatively, use a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy and is more likely to preserve the molecular ion.[11]
Q4: The O-H stretch in my IR spectrum is weak and doesn't look like the classic broad "hairy beard." What went wrong? A: A weak or less broad O-H band could indicate that the sample is not forming the typical hydrogen-bonded dimers. This can happen if the sample is very pure and prepared in a way that prevents dimer formation (e.g., very dilute in a non-polar solvent). However, a more likely cause is a wet sample. The presence of water can interfere with the carboxylic acid's hydrogen bonding and will show its own broad O-H stretch around 3200-3500 cm⁻¹. Another possibility is insufficient sample concentration in the KBr pellet or on the ATR crystal.[12]
In-Depth Troubleshooting Guides
¹H and ¹³C NMR Spectroscopy
Problem 1: Unexpected singlets observed around 3.7 ppm and 5.3 ppm in the ¹H NMR.
-
Potential Cause: Contamination with the methyl ester intermediate, methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate. The hydrolysis of the ester to the carboxylic acid may be incomplete.
-
Diagnostic Steps & Solution:
-
Identify the Signals: The singlet around 3.7 ppm corresponds to the methyl ester (-OCH₃) protons, and the methylene bridge (-CH₂-) of the ester will be slightly shifted from the acid's methylene signal.
-
Check ¹³C NMR: Look for a signal around 52 ppm, characteristic of a methyl ester carbon, and a carbonyl signal around 166 ppm, slightly different from the carboxylic acid carbonyl.
-
Confirm with MS: An ESI-MS analysis should show a peak for the methyl ester's molecular ion [M+H]⁺ at m/z 311/313.
-
Resolution: Re-run the hydrolysis step of the synthesis, perhaps with extended reaction time, increased temperature, or a stronger base, to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to ensure full conversion.
-
Problem 2: The aromatic region of the ¹H NMR (7.0-8.5 ppm) is complex and doesn't show the expected two doublets and two singlets.
-
Potential Causes:
-
Poor Resolution/Shimming: Overlapping peaks due to poor magnetic field homogeneity.[8]
-
Solvent Choice: The chemical shifts of aromatic protons can be sensitive to the NMR solvent. In some solvents like CDCl₃, peaks may accidentally overlap.[8]
-
Presence of Regioisomers: During the alkylation of 4-bromopyrazole, a small amount of the thermodynamically less stable 1,2-isomer (4-bromo-2H-pyrazole derivative) might form, leading to a more complex set of signals.
-
-
Diagnostic Steps & Solution:
-
Optimize Acquisition: First, ensure the instrument is properly shimmed. Increase the number of scans to improve the signal-to-noise ratio.
-
Change Solvent: Re-run the spectrum in a different solvent, such as acetone-d₆ or benzene-d₆. Benzene-d₆ is particularly known for its ability to resolve overlapping aromatic signals through solvent-induced shifts.[8]
-
Advanced NMR: If regioisomerism is suspected, a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) can be definitive.[7] An HMBC spectrum will show a correlation between the methylene protons (~5.5 ppm) and two distinct carbons in the pyrazole ring (C3 and C5), confirming the 1,4-substitution pattern.
-
FT-IR Spectroscopy
Problem: The carbonyl (C=O) peak is shifted to a higher frequency (~1730 cm⁻¹) and the broad O-H stretch is absent.
-
Potential Cause: The sample is predominantly the methyl ester intermediate, not the final carboxylic acid. Ester carbonyls absorb at higher wavenumbers than their corresponding carboxylic acids.[13]
-
Diagnostic Steps & Solution:
-
Cross-Reference with NMR/MS: This result should be corroborated with the NMR and MS data as described in NMR Problem 1. The absence of the broad O-H band is a very strong indicator.[14]
-
Purity Check: Analyze the sample using TLC or HPLC to confirm the presence of a different, likely less polar, compound than the expected acid.
-
Resolution: Purify the product using column chromatography or recrystallization to remove the unhydrolyzed ester.
-
Troubleshooting Workflow Diagram
This diagram outlines a general workflow for addressing common spectroscopic issues with the target compound.
Caption: General troubleshooting workflow for spectroscopic analysis.
Standard Operating Protocols
Adherence to standardized protocols is the first line of defense against erroneous data.
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated solvent (DMSO-d₆ is recommended for solubility).
-
Dissolution: Vortex the vial until the sample is completely dissolved. If particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids will ruin shimming and broaden lines.[5]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Degassing (Optional): If paramagnetic broadening is suspected, bubble a gentle stream of argon or nitrogen through the sample for 1-2 minutes using a long needle.
-
Acquisition: Before acquiring the final spectrum, ensure the instrument is properly locked and shimmed on the sample.
Protocol 2: FT-IR Sample Preparation (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. A dirty crystal is a common source of artifacts like negative peaks.[15]
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.
-
Collect Spectrum: Acquire the sample spectrum.
-
Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Protocol 3: Mass Spectrometry Sample Preparation (ESI)
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation for positive ion mode.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
References
-
Bento, A. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them. Spectroscopy Online. Available at: [Link]
- Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]
- Alam, M. A., et al. (2020). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules.
- Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]
- Nguyen, H. T. T., et al. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning.
-
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Available at: [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. Available at: [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]
-
Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]
-
ResearchGate. (2016). Problem in IR spectroscopy analysis?. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
- Al-Hujran, T. A., et al. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
SpectraBase. (n.d.). 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 80 target. RSC Medicinal Chemistry. Available at: [Link]
- Khan, M. M. K., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules.
-
International Journal of Multidisciplinary Research and Development. (n.d.). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Available at: [Link]
-
MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 8. Troubleshooting [chem.rochester.edu]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of pyrazoles.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Consistently Low Reaction Yield
Q: I am consistently obtaining low yields in my pyrazole synthesis. What are the potential causes and how can I improve it?
A: Low yields are a common frustration in pyrazole synthesis and can stem from several factors. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Reaction: The most straightforward reason for low yield is that the reaction has not gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions, like the Knorr pyrazole synthesis, require heat.[1][2][3][4] Consider refluxing the reaction mixture to push the equilibrium towards the product.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[1][5][6][7][8][9]
-
-
-
Suboptimal Catalyst Choice or Loading: The type and amount of catalyst can be critical, especially in acid-catalyzed reactions like the Knorr synthesis.[1][2][3]
-
Troubleshooting:
-
Catalyst Screening: Experiment with different acid catalysts (e.g., acetic acid, mineral acids, Lewis acids) to find the most effective one for your specific substrates.[1][10]
-
Optimize Catalyst Loading: The amount of catalyst is crucial. Too little may result in a sluggish reaction, while too much can lead to side reactions. A typical starting point is a catalytic amount, but this may need to be optimized.
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products is a major contributor to low yields.
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the temperature and reaction time to minimize the formation of byproducts.
-
Purity of Starting Materials: Impurities in your starting materials can lead to unexpected side reactions.[11] Ensure you are using high-purity reagents.
-
-
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the reaction, slowing it down and reducing the yield.[11][12]
-
Troubleshooting:
-
Modify Reaction Conditions: Higher temperatures or longer reaction times may be necessary to overcome steric hindrance.
-
Consider Alternative Synthetic Routes: If steric hindrance is a significant issue, exploring a different synthetic pathway to your target pyrazole might be necessary.
-
-
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of my pyrazole synthesis?
A: Achieving high regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the hydrazine can attack either of the two different carbonyl groups, leading to a mixture of isomers.[12] Several factors influence the regiochemical outcome:
-
Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound play a significant role. Electron-withdrawing groups make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[12]
-
Steric Effects: As mentioned previously, steric hindrance can direct the incoming hydrazine to the less hindered carbonyl group.[12]
-
Reaction Conditions: This is often the most influential factor and provides the most scope for optimization.
-
Solvent Choice: The polarity and proticity of the solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in some cases.[13] Aprotic dipolar solvents may also offer advantages over traditional protic solvents.[11][14][15]
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the regioselectivity compared to neutral conditions.[12][16]
-
Catalyst Selection: The choice of catalyst can also direct the reaction towards a specific regioisomer.[17]
-
Troubleshooting Flowchart for Poor Regioselectivity:
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Issue 3: Difficulty with Product Purification
Q: I am struggling to purify my pyrazole product. What are some common purification challenges and how can I overcome them?
A: Purification can be challenging due to the formation of regioisomers, persistent impurities, or the physical properties of the product itself.
-
Separating Regioisomers:
-
Column Chromatography: Careful optimization of the solvent system for column chromatography is often required.
-
Fractional Crystallization: If the regioisomers have significantly different solubilities, fractional crystallization can be an effective separation technique.[18]
-
-
Removal of Unreacted Starting Materials and Byproducts:
-
Acid-Base Extraction: Unreacted hydrazine and its salts can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[18]
-
Recrystallization: Finding a suitable solvent or solvent system is key for successful recrystallization.[18] Common choices for pyrazoles include ethanol/water and ethyl acetate/hexanes.[18]
-
-
Product is an Oil or Low-Melting Solid:
-
Trituration: If your product is an oil, try triturating it with a non-polar solvent like hexanes to induce solidification.[18]
-
Chromatography on Deactivated Silica: For basic pyrazole compounds that are difficult to purify on standard silica gel, deactivating the silica with triethylamine can prevent streaking and improve separation.[18] Reverse-phase (C-18) chromatography is another alternative.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The Knorr pyrazole synthesis is a widely used and classic method.[2][3][4] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine or its derivative, typically in the presence of an acid catalyst.[2][3][4]
Q2: What are the key reaction parameters to consider for optimizing a pyrazole synthesis?
A2: The key parameters to optimize are:
-
Reactants: The structure and purity of the 1,3-dicarbonyl and hydrazine starting materials are crucial.[11]
-
Solvent: The choice of solvent can significantly impact reaction rate, yield, and regioselectivity.[11][15][19]
-
Catalyst: The type and concentration of the catalyst, if required, should be carefully selected and optimized.[1][10]
-
Temperature: The reaction temperature affects the rate of reaction and can influence the formation of byproducts.[1]
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield.[1]
Q3: Are there more environmentally friendly ("green") methods for pyrazole synthesis?
A3: Yes, several green chemistry approaches have been developed to minimize the environmental impact of pyrazole synthesis. These include:
-
Microwave-assisted synthesis: This method often leads to shorter reaction times, reduced energy consumption, and higher yields.[6][7][8][9]
-
Ultrasonic irradiation: Sonication can also accelerate reaction rates.[15]
-
Solvent-free reaction conditions: Performing reactions without a solvent can reduce waste and simplify workup.[15][20]
-
Use of greener solvents: Water or ionic liquids are being explored as more environmentally benign alternatives to traditional organic solvents.[15][21][22]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a multifaceted role in pyrazole synthesis.[19] Its polarity, proticity, and boiling point can influence the solubility of reactants, the stability of intermediates, and the overall reaction kinetics.[19] While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF and NMP have shown to be advantageous in certain cases, particularly for the synthesis of 1-aryl-substituted pyrazoles.[11][14][15]
Data Summary: Catalyst Performance in Pyrazole Synthesis
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported |
This table provides a general comparison; specific results may vary depending on the substrates and reaction conditions.[10]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid catalyst (e.g., catalytic amount of HCl or H₂SO₄, if not using acetic acid as the solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrochloride), it may be necessary to add a base to liberate the free hydrazine.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization, column chromatography, or distillation.
Knorr Pyrazole Synthesis Workflow:
Caption: A step-by-step workflow for the Knorr pyrazole synthesis.
References
- BenchChem. (2025). Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
-
Cai, C., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(10), 2643. [Link]
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Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137-6144. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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Wang, Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3592-3601. [Link]
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Patel, R. V., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27967-27980. [Link]
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Reif, A., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 56(36), 10845-10849. [Link]
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Sharma, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. [Link]
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Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(12), 3056-3059. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 448-493. [Link]
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Mphahlele, M. J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Kumar, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33691-33714. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2443-2450. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]
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El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3226. [Link]
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Aggarwal, N., et al. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 25(16), 3656. [Link]
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Li, Z., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
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Mosslemin, M. H., et al. (2015). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 1(1), 1047820. [Link]
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Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(31), 20170-20194. [Link]
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Singh, P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30421-30441. [Link]
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Al-Shamari, A. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]
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Al-azawi, R. F. (2024). review of pyrazole compounds' production, use, and pharmacological activity. World Journal of Advanced Research and Reviews, 21(2), 1146-1161. [Link]
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MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
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Technical Support Center: Synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the preparation of this key synthetic intermediate. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Synthesis Overview & Key Challenges
The synthesis of this compound is typically achieved in a two-step sequence starting from 4-bromopyrazole and a suitable 4-(halomethyl)benzoate ester. The primary challenge in this synthesis is controlling the regioselectivity of the initial N-alkylation step. Due to the electronic similarity of the two nitrogen atoms in the pyrazole ring, alkylation can occur at either N1 or N2, leading to a mixture of regioisomers that are often difficult to separate.[1][2][3][4] Subsequent hydrolysis of the ester must be performed under conditions that avoid degradation of the product.
This guide will focus on identifying, minimizing, and troubleshooting the formation of these and other side products.
Caption: Figure 1. General synthetic workflow.
Troubleshooting Guide & FAQs: N-Alkylation Step
The N-alkylation of 4-bromopyrazole is an SN2 reaction analogous to the Williamson ether synthesis.[5][6][7] The pyrazole anion, formed by deprotonation with a base, acts as the nucleophile. The primary source of difficulty arises from the ambident nucleophilic character of this anion.
Q1: My NMR spectrum shows two distinct sets of pyrazole proton signals and two CH₂ signals. What are these products?
Answer: You are observing the formation of a mixture of N1 and N2 regioisomers. This is the most common side reaction in the alkylation of unsymmetrically substituted pyrazoles.[2][3][8] The alkylating agent, methyl 4-(bromomethyl)benzoate, can react with either nitrogen of the deprotonated 4-bromopyrazole.
-
N1-Isomer (Desired): this compound
-
N2-Isomer (Side Product): 4-[(4-Bromo-2H-pyrazol-2-yl)methyl]benzoic acid (Note: This is an outdated naming convention, but useful for differentiation. The N2 isomer is more accurately named this compound as well due to tautomerism, leading to confusion. For clarity, we will refer to them as N1 and N2 isomers based on the point of attachment).
The regiochemical outcome is governed by a sensitive interplay of steric hindrance, electronics, and reaction conditions (base, solvent, counter-ion).[1][3]
Caption: Figure 2. Competing N1 vs. N2 alkylation pathways.
Q2: How can I increase the yield of the desired N1-isomer and minimize the N2-isomer?
Answer: Control of regioselectivity is key. Generally, alkylation at the N1 position is favored by conditions that emphasize steric control. The substituent at the C5 position (in this case, hydrogen) is sterically less demanding than the C3 position (also hydrogen, but N2 is adjacent to the bromo-substituent at C4). However, electronic effects and ion-pairing can significantly influence the outcome.
Here are proven strategies to favor N1-alkylation:[2][3]
-
Choice of Base: This is often the most critical factor. Strong, non-nucleophilic bases that form a "harder" counter-ion tend to favor N1 alkylation.
-
Recommended: Sodium hydride (NaH) is highly effective. It irreversibly deprotonates the pyrazole, and the resulting sodium cation coordinates preferentially with the less-hindered N1, directing the alkylating agent to that position.
-
Use with Caution: Potassium carbonate (K₂CO₃) is a weaker base and can lead to lower regioselectivity, often resulting in significant amounts of the N2 isomer.
-
-
Solvent Selection: The solvent influences the dissociation of the pyrazole salt and the solvation of the cation.
-
Recommended: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices that work well with NaH.
-
Less Ideal: Acetonitrile (MeCN) can sometimes lead to different selectivity ratios.
-
-
Temperature Control: Perform the deprotonation with NaH at 0 °C to control the initial reaction, followed by slow addition of the alkylating agent and gradual warming to room temperature.
Table 1: Recommended vs. Non-Recommended Conditions for N1-Selectivity
| Parameter | Recommended for High N1-Selectivity | Leads to Poor Selectivity | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | NaH provides irreversible deprotonation and a small cation (Na⁺) that favors coordination at the sterically less encumbered N1 position.[2] |
| Solvent | DMF, THF | Acetonitrile, Acetone | DMF and THF effectively solvate the cation without strongly competing for coordination, allowing steric factors to dominate. |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (Reflux) | Higher temperatures can overcome the small energetic barrier between N1 and N2 attack, leading to thermodynamic product mixtures. |
Q3: My mass spectrum shows a peak corresponding to the starting pyrazole plus two equivalents of the benzyl bromide moiety. What happened?
Answer: You have likely formed a dialkylated quaternary pyrazolium salt. This occurs when the already N-alkylated pyrazole product acts as a nucleophile and reacts with a second molecule of the alkylating agent.
Causes & Prevention:
-
Excess Alkylating Agent: Using a significant excess of methyl 4-(bromomethyl)benzoate drives the reaction towards dialkylation.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the alkylating agent.
-
-
High Concentration/Temperature: These conditions increase the rate of the second alkylation.
-
Solution: Add the alkylating agent slowly (e.g., dropwise via an addition funnel) to the solution of the pyrazole anion. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
-
Troubleshooting Guide & FAQs: Ester Hydrolysis Step
The hydrolysis of the methyl ester to the carboxylic acid is typically a straightforward saponification reaction. However, potential issues can arise.
Q4: After my hydrolysis workup, my NMR still shows a methyl singlet around 3.9 ppm and my product has poor water solubility. What's wrong?
Answer: The hydrolysis is incomplete. The methyl singlet is characteristic of the -COOCH₃ group of the starting ester, and the ester is significantly less soluble in aqueous base than the carboxylate salt.
Causes & Prevention:
-
Insufficient Base or Reaction Time: Saponification requires at least one equivalent of base (e.g., LiOH, NaOH). Often, using a slight excess (1.5-3.0 equivalents) and allowing the reaction to stir for several hours at room temperature or with gentle heating (40-50 °C) ensures completion.
-
Poor Solubility: The starting ester may have limited solubility in a purely aqueous medium, slowing the reaction.
-
Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material spot has been completely consumed.
Q5: Could the C-Br bond on the pyrazole ring be affected by the basic hydrolysis conditions?
Answer: The aryl C-Br bond on the pyrazole ring is generally robust and stable under standard saponification conditions (e.g., LiOH or NaOH in THF/water at room temperature). This bond is not susceptible to nucleophilic aromatic substitution under these mild conditions. Issues would only be expected under much harsher conditions, such as high temperatures in the presence of strong nucleophiles, which are not required for this transformation.
Recommended Experimental Protocols
Protocol 1: N1-Selective Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Solvent Addition: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully add anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Prepare a solution of methyl 4-(bromomethyl)benzoate (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of 4-bromopyrazole.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, which should contain predominantly the N1-isomer, can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Ester Hydrolysis
-
Setup: Dissolve the purified methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting ester is consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate of the desired carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Troubleshooting Flowchart
Caption: Figure 3. Troubleshooting decision tree for the N-alkylation step.
References
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(ResearchGate)
-
(MDPI)
-
(BenchChem)
-
(Wiley Online Library)
-
(Google Patents)
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(Semantic Scholar)
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(BenchChem)
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(ResearchGate)
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(Chemistry Steps)
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(Guidechem)
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(Wikipedia)
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(ChemicalBook)
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(BenchChem)
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(Master Organic Chemistry)
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(Chemistry LibreTexts)
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(YouTube)
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(ResearchGate)
-
(Sigma-Aldrich)
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(Pharmaguideline)
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(Sci-Hub)
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(PMC - PubMed Central)
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(International Journal of Multidisciplinary Research and Development)
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(ResearchGate)
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(MDPI)
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(PMC - NIH)
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(Google Patents)
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- 10. quora.com [quora.com]
"handling and storage best practices for 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid"
Welcome to the technical support center for 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this compound in your experiments. Here, we address common questions and potential issues to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its safety data sheet, this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][4] To prevent degradation, protect it from light, moisture, and strong oxidizing agents.[5][6][7] The general storage recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) for short-term. ≤ -20°C for long-term.[5] | Reduces the rate of chemical degradation. |
| Light | Store in an amber vial or light-proof container.[5][6] | Prevents light-induced degradation. |
| Moisture | Store in a desiccated environment or a tightly sealed container with a desiccant.[5] | Moisture can promote hydrolysis. |
| Atmosphere | For maximum stability, consider storage under an inert atmosphere (e.g., Argon or Nitrogen).[6] | The pyrazole moiety can be susceptible to oxidation.[5][6] |
| Container | Use a tightly sealed glass vial, preferably with a PTFE-lined cap. | Prevents exposure to air and moisture. |
Q3: I've noticed the color of the compound has changed from off-white to a yellowish or brownish hue. What does this indicate?
A3: A change in physical appearance, such as discoloration, is a potential indicator of chemical degradation.[5] Pyrazole derivatives, in particular, can undergo oxidation, leading to brownish products.[6] If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, TLC, or NMR) before proceeding with your experiment.
Q4: Can I store this compound in solution?
A4: Storing the compound in solution for extended periods is generally not recommended due to the potential for solvent-mediated degradation.[5] If you need to prepare stock solutions, it is best to do so fresh for each experiment. For short-term storage of solutions, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Solubility | Compound degradation, incorrect solvent choice, or insufficient mixing. | - Confirm the purity of the compound. - Consult literature for appropriate solvents. - Use sonication or gentle heating to aid dissolution, if the compound's stability at elevated temperatures is known. |
| Inconsistent Experimental Results | Degradation of the compound, improper handling, or contamination. | - Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. - Always use clean spatulas and glassware. - Re-evaluate the handling and storage procedures to ensure they align with best practices. |
| Formation of Precipitate in Solution | Exceeding the solubility limit, temperature fluctuations, or reaction with the solvent. | - Ensure the concentration is within the known solubility range for the chosen solvent. - Store solutions at a constant temperature. - If a reaction with the solvent is suspected, consider an alternative solvent. |
Experimental Protocols
Protocol 1: Safe Weighing of this compound
This protocol outlines the steps for safely weighing the solid compound, minimizing exposure and contamination.
Protocol 2: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution. The choice of solvent and concentration should be determined based on your specific experimental needs and the compound's solubility.
References
-
Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-Bromo Benzoic Acid 99%. Retrieved from [Link]
-
U.S. Chemical Storage. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid, a compound of interest in medicinal chemistry. We will delve into the "why" behind experimental choices, offering insights honed from years of practical experience in structural elucidation.
Guiding Principles of Structural Validation
The validation of a novel chemical entity is not a linear process but rather a convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. For this compound, a molecule featuring a brominated pyrazole, a methylene bridge, and a benzoic acid moiety, a multi-pronged approach is essential. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Workflow for Structural Validation
The logical flow for confirming the structure of our target compound is outlined below. This workflow ensures a systematic and comprehensive analysis, starting from the confirmation of the elemental composition and culminating in the three-dimensional arrangement of atoms.
Caption: Workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound is expected to exhibit several key signals:
-
Benzoic Acid Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring. The integration of these signals should correspond to two protons each.
-
Methylene Protons: A singlet around δ 5.0-5.5 ppm, integrating to two protons. This signal corresponds to the -CH₂- group linking the pyrazole and benzoic acid moieties.
-
Pyrazole Protons: Two singlets in the aromatic region, corresponding to the two protons on the pyrazole ring.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), corresponding to the acidic proton of the carboxyl group.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides complementary information about the carbon framework. For our target molecule, we anticipate the following key resonances:
-
Carboxyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Methylene Carbon: A signal around δ 50-60 ppm.
-
Pyrazole Carbons: Signals corresponding to the carbon atoms of the pyrazole ring.
Comparison with an Analogous Compound
| Functional Group | Expected Chemical Shift (ppm) for Target Molecule | Reported Chemical Shift (ppm) for Analog[2] |
| Carboxylic Acid Carbon | ~167 | N/A (Amide Carbonyl) |
| Aromatic Carbons | 125-145 | 111-156 |
| Methylene Carbon | ~55 | ~54 |
| Pyrazole Carbons | 95-140 | 96, 131, 141 |
The close correlation in the expected chemical shifts for the shared structural motifs underscores the utility of comparative analysis in structural validation.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and correlation data from 2D NMR.
Mass Spectrometry: Determining the Molecular Formula and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[3] High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the elemental composition with high accuracy.
Expected Mass Spectrum Features
For this compound (Molecular Formula: C₁₁H₉BrN₂O₂), the mass spectrum should exhibit the following:
-
Molecular Ion Peak (M⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak.[4][5] We expect to see two peaks of nearly equal intensity separated by 2 m/z units.
-
Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of the carboxyl group or cleavage at the methylene bridge. Analyzing these fragmentation patterns can provide further structural confirmation.
Comparison with an Alternative Structure
Consider a hypothetical isomer, 2-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. While this isomer would have the same molecular weight and isotopic pattern for the molecular ion, its fragmentation pattern in the mass spectrometer might differ due to the different substitution pattern on the benzene ring. This highlights the importance of combining MS data with NMR data for unambiguous identification.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[6] While obtaining suitable crystals can be a challenge, the resulting 3D structure is unparalleled in its detail.
Expected Crystal Structure Features
While a crystal structure for the target molecule is not publicly available, we can infer some expected features from the crystal structure of a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate .[7] In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers.[8] It is plausible that this compound would also exhibit intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules.
Comparison of Crystallography with Spectroscopic Methods
| Technique | Information Provided | Sample State | Throughput |
| NMR Spectroscopy | Connectivity, chemical environment | Solution | High |
| Mass Spectrometry | Molecular formula, fragmentation | Gas/Solution | High |
| X-ray Crystallography | 3D atomic arrangement | Solid (crystal) | Low |
This table summarizes the complementary nature of these techniques. While NMR and MS are high-throughput methods that provide essential structural information, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Conclusion
The structural validation of this compound requires a synergistic approach, integrating data from NMR spectroscopy, mass spectrometry, and, ideally, X-ray crystallography. By understanding the strengths and limitations of each technique and carefully interpreting the collective data, researchers can confidently and unambiguously confirm the structure of this and other novel chemical entities, a critical step in the journey of drug discovery and development.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR spectrum of compound (4i). Retrieved from [Link]
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Alam, M. A., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules, 27(15), 4987. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved from [Link]
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Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie-Crystalline Materials, 157(1-4), 215-232. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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KC, H. R., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. Retrieved from [Link]
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PubChem. (n.d.). 3-[(4-bromo-1h-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]
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Rue, N. A., & Raptis, R. G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCrData, 8(4), x230345. Retrieved from [Link]
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PubChem. (n.d.). 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoic acid. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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A Comparative Guide to the Bioactivity of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic Acid and Structurally Related Antibacterial Agents
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of therapeutic agents.[1][2] This guide provides a detailed comparative analysis of the bioactivity of a specific pyrazole derivative, 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid, and its structural analogs, with a primary focus on their promising antibacterial properties. Drawing upon extensive experimental data from peer-reviewed literature, we will delve into structure-activity relationships (SAR), inhibitory concentrations, and the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.
Introduction: The Antibacterial Potential of Pyrazole-Benzoic Acid Derivatives
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), presents a formidable challenge to global health.[1] This has spurred the search for novel antibacterial agents with unique mechanisms of action. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of various therapeutic agents.[1] When coupled with a benzoic acid moiety, these compounds have demonstrated significant potential as potent antibacterial agents, particularly against Gram-positive bacteria.[1][3][4]
The subject of this guide, this compound, belongs to this promising class of compounds. While specific bioactivity data for this exact molecule is not extensively published, we can infer its likely antibacterial activity and mechanism of action based on comprehensive studies of its close structural analogs. The core hypothesis is that this compound will exhibit antibacterial activity by inhibiting bacterial fatty acid biosynthesis, a pathway essential for bacterial survival and distinct from that in humans.[2][5][6]
Comparative Bioactivity Analysis
The antibacterial efficacy of pyrazole-benzoic acid derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and the ancillary aromatic rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of analogs, providing a clear comparison of their potency against various bacterial strains, with a focus on S. aureus.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of this compound Analogs
| Compound ID | R1 (Pyrazole-4) | R2 (Aniline) | S. aureus (ATCC 25923) | MRSA (ATCC 33591) | B. subtilis (ATCC 6623) | Reference |
| Target Compound | -Br | (none) | Predicted Potent | Predicted Potent | Predicted Potent | - |
| Analog 1 | -H | 4-Phenoxy | >100 | 1 | 2 | [1] |
| Analog 2 | -H | 4-Bromo-3-methyl | 6.25 | 3.12-6.25 | 1 | [1][3] |
| Analog 3 | -H | 3,4-Dichloro | 1 | 0.5 | 1 | [1] |
| Analog 4 | -H | 3,5-Bis(trifluoromethyl) | 0.78 | 0.78 | 0.78 | [3] |
| Analog 5 | -H | 4-Fluoro-3-trifluoromethyl | 3.12 | 3.12 | 3.12 | [3] |
| Analog 6 | -Formyl | Hydrazone (unsubstituted) | 25 | - | - | [7] |
| Analog 7 | -Formyl | Hydrazone (N,N-Diphenyl) | Potent | 1.56 | Potent | [7] |
Note: The bioactivity of the "Target Compound" is predicted based on the structure-activity relationships discussed below. The analogs presented are structurally distinct but share the core pyrazole-benzoic acid scaffold, providing a basis for comparison.
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of this class of compounds is intricately linked to its molecular architecture. Key SAR observations from the literature include:
-
Substitution on the Pyrazole Ring: The presence of a substituent at the 4-position of the pyrazole ring is a critical determinant of activity. While our target compound features a bromine atom, other analogs with a formyl group have also shown potent activity, especially when converted to hydrazones.[7][8] The bromine atom, being a lipophilic and electron-withdrawing group, is expected to contribute positively to the compound's ability to penetrate the bacterial cell membrane.
-
The Benzoic Acid Moiety: The carboxylic acid group is a recurring feature in active compounds and is thought to be important for interacting with the target enzyme.
-
The Linker between Pyrazole and Benzoic Acid: The methylene linker (-CH2-) in the target compound is a common feature in this class of antibacterial agents.
-
Anilinomethyl Substituents: In many highly potent analogs, the 4-position of the pyrazole is substituted with an anilinomethyl group. The nature of the substituents on this aniline ring dramatically influences activity. Lipophilic and electron-withdrawing groups, such as halogens and trifluoromethyl groups, tend to enhance antibacterial potency.[1][9] For instance, the 3,5-bis(trifluoromethyl)aniline derivative (Analog 4) exhibits sub-micromolar activity against S. aureus.[3] Conversely, polar, hydrogen-bond-donating groups like sulfonamides almost completely abolish activity.[1][9] This suggests that hydrophobic interactions are crucial for target engagement.
Based on these SAR trends, it is highly probable that This compound possesses significant antibacterial activity against Gram-positive bacteria. The bromo-substituent on the pyrazole ring is a favorable feature observed in other active compounds.
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
Several studies on structurally related pyrazole-benzoic acid derivatives point towards the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway as the primary mechanism of action.[1] The FAS-II pathway is an attractive target for antibacterial drug development because it is essential for bacterial viability and is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, offering a potential for selective toxicity.[2][5][6]
The proposed mechanism involves the inhibition of one of the key enzymes in the FAS-II elongation cycle. While the precise enzyme target for this specific chemical class is still under investigation, the broad-spectrum inhibition of macromolecular synthesis observed in some studies suggests a global effect on bacterial cell function, consistent with the disruption of a fundamental process like fatty acid synthesis.[9]
Diagram of the Proposed Experimental Workflow
Caption: A streamlined workflow for the synthesis, screening, and mechanistic evaluation of novel pyrazole-based antibacterial agents.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key bioassays are provided below. These are based on established methodologies reported in the cited literature.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing the in vitro antibacterial activity of a compound.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus ATCC 25923, MRSA ATCC 33591)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate. The final concentrations should typically range from 0.125 to 128 µg/mL.
-
Add an equal volume of the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive controls (bacteria in MHB without compound) and negative controls (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Biofilm Disruption Assay
This assay assesses the ability of a compound to disrupt pre-formed bacterial biofilms.[10][11][12]
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial strains capable of biofilm formation (e.g., S. aureus ATCC 25923)
-
Test compounds dissolved in DMSO
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Grow an overnight culture of the bacterial strain in TSB.
-
Dilute the culture 1:100 in TSB supplemented with 1% glucose.
-
Dispense 100 µL of the diluted culture into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Gently remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).
-
Add 100 µL of fresh TSB containing serial dilutions of the test compound to the wells with the established biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Wash the wells with PBS to remove any remaining planktonic bacteria.
-
Stain the biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader. A reduction in absorbance compared to the untreated control indicates biofilm disruption.
Diagram of the Fatty Acid Biosynthesis (FAS-II) Pathway
Caption: The bacterial fatty acid biosynthesis (FAS-II) pathway, a key target for novel antibacterial agents.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound and its analogs are a promising class of antibacterial agents, particularly for combating Gram-positive pathogens. The structure-activity relationships elucidated from numerous studies provide a clear roadmap for the rational design of more potent derivatives. The likely mechanism of action, inhibition of the essential FAS-II pathway, offers a significant advantage in the fight against drug-resistant bacteria.
Future research should focus on the definitive synthesis and biological evaluation of this compound to confirm its predicted activity. Further studies to pinpoint the specific enzyme target within the FAS-II pathway and to assess the in vivo efficacy and safety of the most potent compounds are also warranted. The insights provided in this guide serve as a valuable resource for advancing the development of this important class of antibacterial agents.
References
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]
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Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. The Journal of Antibiotics. [Link]
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Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules. [Link]
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Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Semantic Scholar. [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ResearchGate. [Link]
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Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics. [Link]
-
Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
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Antibiofilm assay for antimicrobial peptides combating the sulfate-reducing bacteria Desulfovibrio vulgaris. MicrobiologyOpen. [Link]
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Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. [Link]
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules. [Link]
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules. [Link]
-
Bacterial fatty acid biosynthesis: Targets for antibacterial drug discovery. Annual Review of Microbiology. [Link]
-
General Biofilm Assay Protocol. iGEM. [Link]
-
Microtiter Dish Biofilm Formation Assay. JoVE. [Link]
-
Bacterial Fatty Acid Biosynthesis: Targets for Antibacterial Drug Discovery. Current Opinion in Microbiology. [Link]
-
Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains. ResearchGate. [Link]
-
Bacterial Fatty Acid Biosynthesis: Targets for Antibacterial Drug Discovery. ResearchGate. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Executive Summary
The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, demanding analytical methods that are not only accurate and precise but also demonstrably equivalent when multiple techniques are employed across a product's lifecycle. This guide provides an in-depth comparison and cross-validation protocol for two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. By grounding our experimental design in the principles outlined by the International Council for Harmonisation (ICH) and other regulatory bodies, we offer a practical framework for researchers to ensure data integrity and comparability between orthogonal analytical methods.
Introduction: The Imperative for Analytical Rigor
This compound is a heterocyclic compound incorporating both a pyrazole and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and often serve as key intermediates in the synthesis of novel therapeutic agents.[1][2] The journey from discovery to a marketable drug product is underpinned by rigorous analytical characterization at every stage. The reliability of data from release testing, stability studies, and quality control (QC) is directly dependent on the performance of the analytical procedures used.
Often, different analytical methods may be developed for the same compound at different stages or in different laboratories. For instance, a simple HPLC-UV method might be used for routine in-process controls, while a more specific mass spectrometry-based method could be required for characterization or impurity profiling. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures provide equivalent results for the same intended purpose.[3][4] This process is critical for ensuring data consistency throughout the drug development lifecycle and is a key expectation of regulatory authorities like the FDA and EMA.[5][6][7] The ICH M10 guideline explicitly states that cross-validation should be performed to ensure data comparability when multiple methods or laboratories are involved.[7]
This guide will compare a workhorse HPLC-UV method with a highly specific GC-MS method for the analysis of this compound, culminating in a detailed cross-validation study.
Analytical Methods Under Evaluation
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, its aromatic nature and carboxylic acid group present distinct opportunities and challenges for analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is the premier technique for the analysis of non-volatile or thermally labile compounds. The target analyte possesses strong chromophores (the pyrazole and benzene rings), making it ideally suited for UV detection. A reversed-phase C18 column is selected for its hydrophobicity, which provides excellent retention for aromatic compounds like our target molecule. The mobile phase, a mixture of acidified water and acetonitrile, is chosen to ensure good peak shape for the carboxylic acid and to provide the necessary elution strength.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water (diluent).
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS offers exceptional selectivity and sensitivity, providing structural confirmation through mass fragmentation patterns. However, the target analyte is non-volatile and contains a polar carboxylic acid group, making it unsuitable for direct GC analysis. Derivatization is therefore a mandatory step. We chose N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its more volatile and thermally stable trimethylsilyl (TMS) ester. This allows the compound to traverse the GC column without degradation.[8][9]
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Derivatization Procedure:
-
Pipette 100 µL of each standard or sample into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of Pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (10:1).
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.
-
The Cross-Validation Protocol
The objective of this cross-validation is to formally demonstrate the equivalence of the validated HPLC-UV and GC-MS methods. The protocol is designed in accordance with global regulatory expectations.[10][11][12]
Experimental Design
-
Prepare Quality Control (QC) Samples: From a separate stock solution than that used for calibration standards, prepare a single batch of QC samples at three concentration levels:
-
Low QC: 3 µg/mL
-
Mid QC: 75 µg/mL
-
High QC: 150 µg/mL
-
-
Analysis: Analyze six replicates (n=6) of each QC level using both the fully validated HPLC-UV method and the fully validated GC-MS method.
-
Data Evaluation: For each QC level, calculate the mean concentration and %RSD from each method. Then, compare the mean results obtained from the two methods.
Acceptance Criteria
For the methods to be considered equivalent, the mean concentration determined by one method should be within a pre-defined percentage of the mean value determined by the other method. Based on common industry practice and regulatory guidance, the acceptance criterion is typically that the percentage difference between the means should not exceed ±15.0%.[4][13]
Results and Discussion
Method Performance Summary
Prior to cross-validation, each method was individually validated according to ICH Q2(R2) guidelines.[5][14][15] The following table summarizes the performance characteristics.
| Parameter | HPLC-UV Method | GC-MS Method (post-derivatization) | ICH Guideline |
| Linearity (r²) | 0.9996 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 200 | 1 - 200 | As required |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.8 µg/mL | Demonstrate |
Causality Insights: The slightly higher variability (%RSD) observed for the GC-MS method is a common and expected outcome. The multi-step derivatization process introduces more potential for analytical variance compared to the direct injection approach of HPLC. However, both methods unequivocally meet the stringent requirements for a validated analytical procedure.
Cross-Validation Data Analysis
The same batches of QC samples were analyzed by both methods. The results are presented below.
| QC Level | Mean Concentration (HPLC-UV) (n=6) | Mean Concentration (GC-MS) (n=6) | % Difference | Acceptance Criterion | Result |
| Low QC (3 µg/mL) | 2.98 µg/mL | 3.05 µg/mL | +2.3% | ±15.0% | Pass |
| Mid QC (75 µg/mL) | 74.5 µg/mL | 76.1 µg/mL | +2.1% | ±15.0% | Pass |
| High QC (150 µg/mL) | 151.1 µg/mL | 148.9 µg/mL | -1.5% | ±15.0% | Pass |
Discussion: The percentage difference between the mean concentrations measured by the HPLC-UV and GC-MS methods at all three QC levels was well within the ±15.0% acceptance limit. This successful cross-validation provides a high degree of confidence that the two methods are equivalent and can be used interchangeably for the quantitative determination of this compound within the validated range. The data generated by either method can be reliably trended and compared, ensuring data integrity across different stages of development or between different testing sites.
Conclusion and Recommendations
This guide has successfully demonstrated the cross-validation of two orthogonal analytical methods, HPLC-UV and GC-MS, for the quantitative analysis of this compound. Both methods were proven to be accurate, precise, and linear, with the cross-validation study confirming their analytical equivalence.
As a Senior Application Scientist, my recommendations are as follows:
-
For high-throughput routine QC and release testing, the HPLC-UV method is superior. Its simple sample preparation, robustness, and faster analysis time make it the more efficient choice for environments where a large number of samples are processed.
-
For structural confirmation, impurity identification, or investigational studies, the GC-MS method is the recommended technique. The mass spectrometric data provides an unequivocal identity confirmation that UV detection cannot, making it invaluable for troubleshooting or in-depth characterization.
By performing a thorough cross-validation, an organization builds a robust and flexible analytical foundation, ensuring that data is comparable and reliable, regardless of the chosen methodology. This adherence to scientific principles and regulatory guidelines is fundamental to accelerating drug development and ensuring product quality.
References
- Food and Drug Administration (FDA). (2024). Q2(R2)
- European Medicines Agency (EMA). (2022).
- Food and Drug Administration (FDA). Q2(R2)
- European Medicines Agency (EMA). (2011).
- European Bioanalysis Forum.
- ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- ECA Academy. FDA Guidance for Industry: Q2(R2)
- Al-Suhaimi, E. A., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
- Lab Manager. (2024).
- Wozniak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
-
International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
- National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- ResearchGate. (2008).
- National Center for Biotechnology Information. (2014).
- ResearchGate. (2021).
- MDPI. (2023).
- ResearchGate. (2021).
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"reproducibility of experiments using 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid"
As a Senior Application Scientist, this guide provides a comprehensive framework for establishing reproducible experiments with the novel compound 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid . Given the limited existing literature on this specific molecule, this document focuses on the foundational principles and rigorous methodologies required to characterize a new chemical entity and validate its biological activity in a reproducible manner. We will use its potential as a kinase inhibitor as a hypothetical, yet plausible, application to illustrate these principles, comparing it against a well-established benchmark.
Part 1: Foundational Characterization – The Bedrock of Reproducibility
Reproducibility begins with the material itself. Before any biological experiment, it is imperative to confirm the identity, purity, and stability of the compound. An impure or misidentified sample is a primary source of experimental variability and non-reproducibility.
Synthesis and Purification
The synthesis of this compound would likely proceed via a nucleophilic substitution reaction. A plausible route involves the N-alkylation of 4-bromo-1H-pyrazole with methyl 4-(bromomethyl)benzoate, followed by saponification of the resulting ester to yield the final carboxylic acid.
Experimental Protocol: Synthesis and Purification
-
Alkylation:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Add methyl 4-(bromomethyl)benzoate (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Purify the crude ester intermediate using column chromatography on silica gel.
-
-
Saponification:
-
Dissolve the purified methyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Structural and Purity Analysis
The identity and purity of the synthesized compound must be unequivocally confirmed. This is a critical, non-negotiable step.
Methodologies:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The observed shifts, splitting patterns, and integration values must be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should match the calculated molecular weight of the compound (C₁₁H₉BrN₂O₂), further confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a small molecule. A sample is considered pure if the main peak accounts for >95% of the total integrated peak area, with no significant impurities detected at relevant UV wavelengths.
Table 1: Hypothetical Analytical Data for this compound
| Analysis Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts & Multiplicity | Consistent with proposed structure | Structural Confirmation |
| ¹³C NMR | Number of Signals & Shifts | Consistent with proposed structure | Structural Confirmation |
| HRMS (ESI+) | [M+H]⁺ | 280.9924 ± 5 ppm | Elemental Composition |
| HPLC (254 nm) | Peak Area | >95% | Purity Assessment |
This multi-pronged analytical approach ensures that subsequent biological assays are performed on a well-characterized compound, eliminating a major source of potential irreproducibility.
Part 2: Establishing a Reproducible Biological Assay – A Kinase Inhibition Case Study
To evaluate the biological activity of our novel compound, we will use a hypothetical in vitro assay for p38α MAPK, a well-characterized kinase involved in inflammatory signaling. The goal is to establish a robust and reproducible protocol to determine the compound's inhibitory potency (IC₅₀).
Assay Principle
We will utilize a fluorescence-based kinase assay. The principle is that the p38α kinase phosphorylates a specific peptide substrate. The detection reagent, often an antibody, recognizes the phosphorylated peptide, generating a signal. An inhibitor will prevent this phosphorylation, leading to a decrease in signal.
Experimental Workflow for Assay Validation
Before testing our novel compound, the assay itself must be validated to ensure it is performing correctly and reproducibly.
Caption: Workflow for a robust in vitro kinase inhibition assay.
Detailed Protocol: p38α Kinase Inhibition Assay
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 100 µM. As a benchmark, prepare an identical dilution series for the known p38α inhibitor, SB203580.
-
Assay Controls:
-
Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle.
-
Positive Control (100% Inhibition): Wells containing kinase, substrate, ATP, and a high concentration of SB203580 (e.g., 10 µM).
-
-
Reaction:
-
In a 384-well plate, add 5 µL of assay buffer containing p38α kinase.
-
Add 50 nL of the compound dilutions or controls. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the detection reagent to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow the signal to develop.
-
Read the fluorescence signal on a compatible plate reader.
-
Self-Validation: The Z'-Factor
The Z'-factor is a statistical parameter that is essential for validating the quality and reproducibility of an assay. It measures the dynamic range and data variation associated with the assay.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
-
Interpretation:
-
Z' > 0.5: An excellent, robust assay suitable for screening.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unreliable assay.
-
An experiment should only be considered valid if the Z'-factor is consistently above 0.5. This metric provides a quantitative, objective measure of assay reproducibility on a plate-by-plate basis.
Part 3: Comparative Analysis – Benchmarking Against the Gold Standard
A novel compound's performance can only be meaningfully interpreted when compared to a well-characterized alternative. Here, we compare the hypothetical data for our novel compound against the known p38α inhibitor, SB203580.
Table 2: Comparative Performance in p38α Inhibition Assay
| Parameter | This compound | SB203580 (Benchmark) | Comment |
| IC₅₀ (nM) | 850 ± 75 nM (n=3) | 50 ± 10 nM (n=3) | The benchmark is more potent. The reported standard deviation indicates good reproducibility across replicate experiments. |
| Assay Z'-Factor | 0.78 ± 0.05 (n=3) | 0.82 ± 0.04 (n=3) | Z' > 0.5 for both, confirming the assay itself is highly robust and the data is reliable. |
| Data Quality | Consistent dose-response curve with clear upper and lower plateaus. | Consistent dose-response curve with clear upper and lower plateaus. | Good curve fits suggest a well-behaved inhibition mechanism under these assay conditions. |
This comparative table clearly shows that while our novel compound is a hypothetical inhibitor, it is less potent than the established benchmark. Crucially, the high Z'-factor and low standard deviation in the IC₅₀ value suggest that the result, regardless of potency, is reproducible .
Part 4: Ensuring Long-Term Reproducibility
Achieving reproducibility is not a one-time event. It requires diligent documentation and consistent execution.
Caption: Pillars of experimental reproducibility.
Key Takeaways for Researchers:
-
Characterize Your Reagents: Never assume the identity or purity of a compound. Always verify with orthogonal analytical methods.
-
Use Benchmarks: Compare your novel compound against a known standard to contextualize your results.
-
Document Everything: Maintain detailed records of compound batch numbers, reagent sources, and protocol versions to troubleshoot any future inconsistencies.
By adhering to this rigorous, multi-step validation process, researchers can confidently establish a reproducible experimental framework for any novel compound, ensuring that the data generated is reliable, credible, and contributes meaningfully to the scientific record.
"comparative analysis of different synthesis routes for 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid"
An In-Depth Comparative Guide to the Synthesis of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure combines a versatile benzoic acid moiety, suitable for amide couplings and other derivatizations, with a 4-bromopyrazole unit. The bromine atom on the pyrazole ring serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, while the pyrazole core itself is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2][3] The precise arrangement of these components makes it a valuable intermediate for creating complex molecular architectures.[]
This guide provides a comparative analysis of the most logical and field-proven synthetic routes to this target molecule. We will dissect the strategic considerations, explain the causality behind experimental choices, and provide detailed, reproducible protocols. Our analysis focuses on a convergent approach, which represents the most efficient and industrially scalable strategy.
Retrosynthetic Analysis: A Strategic Breakdown
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that suggest the most viable synthetic strategies. The most apparent disconnection is at the N1-methylene bond, pointing to an N-alkylation reaction as the final key step.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads us to two primary strategies:
-
Route 1 (Convergent): A highly efficient approach involving the N-alkylation of 4-bromopyrazole with a suitable 4-(halomethyl)benzoic acid derivative.
-
Route 2 (Linear): A more complex route involving the construction of the pyrazole ring onto a pre-functionalized benzoic acid scaffold. This route often presents significant challenges with regioselectivity and is generally less preferred.
This guide will focus primarily on Route 1, the superior method, and provide a detailed protocol and analysis.
Route 1: Convergent Synthesis via N-Alkylation
This strategy is the most effective due to its modularity and the commercial availability of the starting materials. It involves the synthesis of two key intermediates, which are then coupled in the final step.
Caption: Workflow for the convergent synthesis (Route 1).
Part 1A: Synthesis of 4-(Bromomethyl)benzoic Acid
The synthesis of this key electrophile is reliably achieved through the radical bromination of 4-methylbenzoic acid (p-toluic acid).
-
Mechanism and Rationale: This reaction proceeds via a free-radical chain mechanism. An initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is heated to generate radicals.[5] These radicals abstract a hydrogen atom from the N-Br bond of N-bromosuccinimide (NBS) to produce a bromine radical. The bromine radical then selectively abstracts a benzylic hydrogen from 4-methylbenzoic acid, as the resulting benzylic radical is resonance-stabilized. This radical reacts with another molecule of NBS to yield the product and a new bromine radical, propagating the chain. The use of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors benzylic substitution over electrophilic aromatic addition.[5][6]
-
Solvent Choice: Historically, carbon tetrachloride (CCl₄) was a common solvent.[7] However, due to its toxicity and environmental impact, it has been largely replaced by safer alternatives like chlorobenzene or ethyl acetate.[8][9]
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic Acid
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).[6]
-
Solvent Addition: Add chlorobenzene (30 mL), ensuring any solids on the flask neck are washed down.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour. The reaction time begins once boiling starts.[6]
-
Workup: Cool the flask to room temperature, then in an ice bath to precipitate the product.
-
Purification: Filter the solids by suction. Wash the solid with portions of hexane (3 x 10 mL) to remove organic byproducts. Transfer the solid to a beaker and stir thoroughly with deionized water (75 mL) to dissolve the succinimide byproduct. Filter the solid again with suction, wash with water (2 x 15 mL) and hexane (2 x 15 mL), and leave the product to dry under suction.[6]
-
Recrystallization: For highest purity, recrystallize the crude solid from a minimal amount of hot ethyl acetate.
Part 1B: Preparation of 4-Bromopyrazole
4-Bromopyrazole is a readily available starting material but can also be synthesized.[10]
-
Mechanism and Rationale: The synthesis involves the direct electrophilic bromination of pyrazole. Pyrazole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, leading to high regioselectivity for bromination at this site.
-
Solvent-Free Alternative: A highly efficient, one-pot method involves the reaction of a 1,3-diketone with an arylhydrazine, followed by in-situ bromination using N-bromosaccharin under solvent-free conditions, catalyzed by silica-supported sulfuric acid.[11][12] This "green chemistry" approach offers excellent yields and short reaction times.[11]
Part 1C: The Key N-Alkylation Step
This is the crucial bond-forming reaction that assembles the final molecule. It involves the reaction of the nucleophilic 4-bromopyrazole with the electrophilic 4-(bromomethyl)benzoic acid.
-
Mechanism and Rationale: This is a classic SN2 reaction. A base is required to deprotonate the N-H of the pyrazole, generating a pyrazolate anion. This anion is an excellent nucleophile. The two nitrogen atoms in the pyrazole ring mean that alkylation can potentially occur at either N1 or N2, leading to regioisomers. However, for an unsubstituted pyrazole, the two nitrogens are equivalent due to tautomerism. Once one nitrogen is substituted, the other becomes distinct. In this specific reaction, the symmetry of 4-bromopyrazole simplifies the outcome, but careful selection of conditions is still important.
-
Reaction Conditions:
-
Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a common, cost-effective choice. For substrates that are less reactive, a stronger base like sodium hydride (NaH) can be used, but this requires an anhydrous aprotic solvent.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation of the base while not interfering with the nucleophile.[13]
-
Phase-Transfer Catalysis (PTC): For biphasic systems or to enhance reactivity under milder conditions, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed.[13]
-
Experimental Protocol: N-Alkylation to form this compound
-
Setup: To a solution of 4-bromopyrazole (1.0 eq.) in acetone (0.5 M), add powdered potassium carbonate (2.0 eq.).
-
Addition of Electrophile: Add a solution of 4-(bromomethyl)benzoic acid (1.05 eq.) in acetone dropwise at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Convergent N-Alkylation) | Route 2 (Linear Ring Formation) | Justification |
| Overall Yield | High | Low to Moderate | Convergent routes are inherently more efficient. Route 2 often suffers from yield loss at each linear step and potential side reactions during cyclization. |
| Number of Steps | 2-3 steps from commercial materials | 3-5+ steps | Route 1 uses readily available or easily prepared intermediates. Route 2 requires the synthesis of a more complex hydrazine starting material. |
| Scalability | Excellent | Poor to Fair | The reactions in Route 1 (radical bromination, N-alkylation) are well-established and scalable. Ring formation reactions can be complex to scale. |
| Cost-Effectiveness | High | Low | Starting materials for Route 1 (p-toluic acid, pyrazole, NBS) are commodity chemicals. The synthons for Route 2 are more specialized and expensive. |
| Regioselectivity | Excellent | Problematic | N-alkylation of symmetric 4-bromopyrazole is straightforward. Cyclocondensation in Route 2 can produce a mixture of regioisomers, complicating purification.[1] |
| Safety & Environment | Good | Moderate | Route 1 avoids highly toxic reagents if modern solvents are used.[8] Route 2 may involve more hazardous hydrazine derivatives. |
Conclusion and Recommendation
Based on a thorough analysis of synthetic strategies, the convergent N-alkylation approach (Route 1) is unequivocally the superior method for preparing this compound. Its advantages include high overall yield, excellent scalability, cost-effectiveness, and robust control over regioselectivity. The individual steps—radical benzylic bromination and base-mediated N-alkylation—are reliable and well-documented transformations in organic synthesis. This route provides the most practical and efficient pathway for researchers and drug development professionals requiring access to this valuable chemical intermediate.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Recent developments in synthetic methodologies have further expanded the accessibility and structural diversity of pyrazole derivatives. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]
-
Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available at: [Link]
- Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents.
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents.
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC - PubMed Central. Available at: [Link]
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80 target - RSC Medicinal Chemistry. Available at: [Link]
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Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Available at: [Link]
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CAS 387344-96-9 this compound. Available at: [Link]
-
In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid - International Journal of Multidisciplinary Research and Development. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH. Available at: [Link]
- Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents.
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A Comparative Evaluation Framework for the Novel Compound 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Executive Summary and Rationale
This guide addresses the novel chemical entity 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid. A thorough review of current scientific literature reveals an absence of peer-reviewed studies on this specific compound, marking it as uncharted territory for research and development. However, its core structure, which links a pyrazole ring to a benzoic acid moiety, belongs to a class of scaffolds widely recognized in medicinal chemistry for its diverse biological activities.[1][2][3][4][5]
The pyrazole nucleus is a cornerstone in numerous therapeutic agents, demonstrating properties ranging from antimicrobial and anti-inflammatory to potent enzyme inhibition.[1][5][6] Specifically, pyrazole derivatives have been successfully developed as inhibitors of crucial enzymes like fatty acid synthase (FabH) and various protein kinases, highlighting the scaffold's potential for targeted therapies.[7][8][9]
Given this precedent, we hypothesize that this compound holds significant potential as a lead compound, particularly within oncology as a kinase inhibitor. This guide, therefore, serves as a comprehensive roadmap for its synthesis, characterization, and, most importantly, its comparative biological evaluation against established alternatives. We will provide the scientific rationale behind experimental choices and detailed protocols to ensure a robust and validated investigation.
PART 1: Proposed Synthesis and Characterization
To enable biological evaluation, the first step is the chemical synthesis and rigorous characterization of the target compound. The proposed synthetic route is a two-step process beginning with the N-alkylation of 4-bromo-1H-pyrazole followed by saponification. This common and reliable method is adapted from established procedures for synthesizing related pyrazole derivatives.[10][11]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 20 minutes.
-
Add Methyl 4-(bromomethyl)benzoate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate ester.
Step 2: Synthesis of this compound
-
Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at 60°C for 4-6 hours, monitoring completion by TLC.
-
After cooling to room temperature, acidify the mixture to pH ~3-4 using 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Required Characterization
To ensure the identity and purity of the synthesized compound, a full characterization is mandatory.
| Technique | Purpose | Expected Result/Reference Spectra |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Distinct peaks corresponding to aromatic, pyrazole, and methylene protons/carbons. Compare with similar reported structures.[10][11] |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination to confirm elemental composition. | Calculated m/z for C₁₁H₉BrN₂O₂ should match the found value.[11] |
| HPLC | Purity assessment (>95%). | A single major peak indicating a pure compound. |
| FT-IR | Confirmation of functional groups. | Characteristic peaks for C=O (acid), C-Br, and aromatic C-H bonds. |
PART 2: A Framework for Comparative Biological Evaluation as a Kinase Inhibitor
The true value of a novel compound is determined by its performance relative to existing molecules. We propose a tiered screening cascade to evaluate this compound as a protein kinase inhibitor. This approach allows for a systematic and data-driven comparison.
Selection of Comparator Compounds
An objective comparison requires benchmarking against relevant alternatives. We propose including the following compounds in all assays:
| Comparator Compound | Rationale | Primary Target Class |
| Staurosporine | A non-selective, potent kinase inhibitor. | Broad-spectrum kinase inhibitor |
| Sorafenib | An FDA-approved multi-kinase inhibitor with a pyrazole-like core (urea). | RAF kinases, VEGFR, PDGFR |
| Celecoxib | An NSAID containing a pyrazole ring, often used as a negative control in kinase assays. | COX-2 enzyme |
Proposed Screening Cascade
Caption: A tiered approach for kinase inhibitor evaluation.
Experimental Protocols: Biological Evaluation
Tier 1: Primary Biochemical Kinase Panel Screen
-
Objective: To identify which kinase or kinase families are inhibited by the target compound at a single high concentration.
-
Protocol:
-
Screen the target compound and comparators at a concentration of 10 µM against a broad panel of kinases (e.g., >100 kinases covering major families of the kinome).[12][13]
-
Use a radiometric assay ([³³P]-ATP) or a mobility shift assay to measure substrate phosphorylation.[12]
-
Calculate the percent inhibition relative to a DMSO control for each kinase.
-
A "hit" is defined as a kinase showing >50% inhibition.
-
Tier 2: Biochemical IC₅₀ Determination
-
Objective: To quantify the potency of the compound against the "hits" identified in Tier 1.
-
Protocol:
-
For each hit kinase, perform a dose-response assay. Prepare serial dilutions of the target compound and comparators (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Measure kinase activity at each concentration.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Tier 3: Cellular Activity Validation
-
Rationale: A compound potent in a biochemical assay may fail in a cellular environment due to poor permeability or off-target effects. Cellular assays are critical to validate translatable efficacy.[14]
-
Protocol 1: Cellular Target Engagement (NanoBRET™ Assay):
-
This assay measures if the compound can bind to its target kinase inside intact cells.[14]
-
Use a cell line engineered to express the target kinase fused to a NanoLuc® luciferase.
-
Treat cells with varying concentrations of the compound and a fluorescent tracer that also binds the kinase.
-
Compound binding displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET). This allows for the determination of a cellular IC₅₀.
-
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot or RPPA):
-
This assay determines if the compound inhibits the kinase's function in a signaling pathway.[15]
-
Select a cell line where the target kinase is active. Treat cells with the compound for a set time.
-
Lyse the cells and use Western Blot or Reverse Phase Protein Arrays (RPPA) to measure the phosphorylation level of a known downstream substrate of the target kinase.[15]
-
A potent inhibitor will show a dose-dependent decrease in substrate phosphorylation.
-
Comparative Data Summary Table
All quantitative data should be summarized for direct comparison.
| Compound | Primary Screen Hit (Kinase X) % Inhibition @ 10µM | Biochemical IC₅₀ (Kinase X) (nM) | Cellular Target Engagement IC₅₀ (Kinase X) (nM) | Cellular Functional IC₅₀ (p-Substrate) (nM) |
| Target Compound | Data | Data | Data | Data |
| Staurosporine | Data | Data | Data | Data |
| Sorafenib | Data | Data | Data | Data |
| Celecoxib | Data | Data | Data | Data |
Structure-Activity Relationship (SAR) Insights and Future Directions
Initial data from this evaluation will provide a crucial foundation for understanding the structure-activity relationships of this novel scaffold.[7][8][16] Key structural features to consider include:
-
The 4-Bromo Substituent: This halogen atom can form halogen bonds with the target protein and influences the electronics of the pyrazole ring. Its replacement with other halogens (Cl, F) or hydrogen would be a logical next step to probe its importance.
-
The Benzoic Acid Moiety: This group provides a key hydrogen bond donor/acceptor and can be critical for anchoring the molecule in a binding pocket. Esterification or amidation of this group would clarify its role in target binding versus its contribution to physicochemical properties.
Upon successful validation as a potent and selective inhibitor, future work should focus on synthesizing a small library of analogs based on these insights to optimize potency, selectivity, and drug-like properties.
References
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports. Available at: [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (n.d.). National Institutes of Health. Available at: [Link]
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available at: [Link]
-
Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. (2011). SpringerLink. Available at: [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.). PubMed Central. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). PharmaTutor. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Biomedical and Pharmacology Journal. Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]
-
Kinase inhibitor screening. (n.d.). Oxford Academic. Available at: [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Europe PMC. Available at: [Link]
-
A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. (2018). PubMed. Available at: [Link]
-
Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). MDPI. Available at: [Link]
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- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays | Springer Nature Experiments [experiments.springernature.com]
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A Guide to the Independent Verification of 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic Acid: Properties and Analytical Protocols
Introduction
In the landscape of drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for building novel molecular architectures. Among these, pyrazole derivatives are noted for their diverse therapeutic properties, forming the core of numerous approved drugs.[1][2][3] The compound 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is a versatile bifunctional building block, integrating a reactive pyrazole ring with a benzoic acid moiety. This structure makes it a valuable precursor for synthesizing more complex molecules, particularly in the development of novel antibacterial agents and other therapeutic candidates.[3][4]
However, the procurement of specialized chemical reagents often comes with a critical caveat: the responsibility of identity and purity verification falls upon the end-user. Some suppliers explicitly note that they do not provide comprehensive analytical data for their research chemicals. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the essential physicochemical and spectroscopic properties of this compound.
We will detail a suite of self-validating experimental protocols, explain the scientific rationale behind methodological choices, and present a comparative analysis with a logical structural analog. This guide is designed to ensure confidence in the material's integrity before its inclusion in critical research and development pipelines.
Part 1: Physicochemical Property Verification
The initial assessment of a chemical compound involves verifying its fundamental physical properties. These characteristics are primary indicators of identity and purity. The expected properties, based on available supplier information, are listed below.[5]
| Property | Expected Value | Rationale for Verification |
| Molecular Formula | C₁₁H₉BrN₂O₂ | Confirms the elemental composition. |
| Molecular Weight | 281.12 g/mol | A fundamental parameter derived from the formula. |
| Appearance | White to off-white solid | Visual inspection is the first step in quality control. |
| Melting Point | Not widely reported | A sharp melting point indicates high purity. |
| Solubility | Not widely reported | Crucial for selecting appropriate solvents for reactions and analysis. |
| pKa | Not reported | Defines the acidity of the carboxylic acid group, impacting reactivity and physiological behavior. |
Experimental Protocol 1: Melting Point Determination
Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically resulting in a lower and broader melting range. A sharp, defined melting point is a strong indicator of a pure compound.
Methodology:
-
Ensure the sample is completely dry by placing it under a high vacuum for several hours.
-
Load a small amount of the finely powdered solid into a capillary tube, sealing one end.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Perform a second measurement with a fresh sample, heating at a much slower rate (1-2 °C/min) when approaching the previously determined approximate range.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Experimental Protocol 2: Qualitative Solubility Assessment
Causality: Understanding a compound's solubility profile is essential for designing synthetic reactions, preparing analytical samples, and formulating for biological assays. The "like dissolves like" principle suggests that this molecule, with its polar carboxylic acid group and less polar bromo-pyrazole moiety, will exhibit varied solubility.
Methodology:
-
Add approximately 5-10 mg of the compound to a series of labeled test tubes.
-
To each tube, add 1 mL of a different solvent, covering a range of polarities (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Tetrahydrofuran, Hexane).
-
Vortex each tube for 30 seconds.
-
Observe and record the solubility at room temperature as "Soluble," "Partially Soluble," or "Insoluble."
-
For insoluble or partially soluble samples, gently heat the tube to assess temperature effects on solubility.
Part 2: Spectroscopic and Chromatographic Characterization
This section provides the core analytical workflow for unambiguous structural confirmation and purity assessment.
Workflow for Comprehensive Analyte Characterization
Caption: Comprehensive analytical workflow for sample verification.
Experimental Protocol 3: HPLC for Purity Determination
Causality: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile organic compounds. It separates the target compound from any impurities based on differential partitioning between a stationary phase (the column) and a mobile phase. UV detection provides a quantitative measure of each component.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Detection: Set the UV detector to scan multiple wavelengths, with 254 nm and 280 nm being good starting points for this chromophore.[6]
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.
Caption: Workflow for HPLC purity analysis.
Experimental Protocol 4: NMR for Structural Elucidation
Causality: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Analysis: Compare the observed chemical shifts (δ), coupling constants (J), and integrations to the expected values.
Expected NMR Data (in DMSO-d₆):
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Carboxylic Acid (-COOH) | ~13.0 ppm (s, 1H, broad) | ~167 ppm | The acidic proton is highly deshielded and often broad. The carbonyl carbon is characteristic. |
| Benzene Ring (-C₆H₄-) | ~8.0 ppm (d, 2H), ~7.5 ppm (d, 2H) | ~144 ppm, ~132 ppm, ~129 ppm, ~128 ppm | Classic AA'BB' pattern of a para-substituted benzene ring. |
| Pyrazole Ring (-C₃H₂N₂-) | ~8.4 ppm (s, 1H), ~6.7 ppm (s, 1H) | ~142 ppm, ~131 ppm, ~108 ppm | Pyrazole protons are distinct. The C-Br carbon is shifted downfield.[2] |
| Methylene Bridge (-CH₂-) | ~5.6 ppm (s, 2H) | ~55 ppm | A singlet, as there are no adjacent protons to couple with. |
Experimental Protocol 5: HRMS for Formula Confirmation
Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound, it will also reveal the characteristic isotopic signature of bromine.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol.
-
Instrumentation: Use an ESI (Electrospray Ionization) source, likely in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid.
-
Analysis:
-
Observe the mass-to-charge ratio (m/z) for the parent ion.
-
The expected exact mass for [C₁₁H₈⁷⁹BrN₂O₂]⁻ is 278.9829 and for [C₁₁H₈⁸¹BrN₂O₂]⁻ is 280.9808.
-
Confirm the presence of two peaks of nearly equal intensity separated by ~2 Da, which is the definitive isotopic pattern for a single bromine atom.
-
Experimental Protocol 6: FTIR for Functional Group Identification
Causality: FTIR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. It is excellent for quickly confirming the presence of key functional groups.
Methodology:
-
Place a small amount of the solid sample directly onto the crystal of an ATR (Attenuated Total Reflectance) FTIR spectrometer.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid |
| ~1610, ~1500 | C=C stretch | Aromatic Rings |
| ~1300-1000 | C-N, C-O stretches | Pyrazole, Acid |
| < 700 | C-Br stretch | Bromo-group |
Reference for general ranges of benzoic acid derivatives.[7][8]
Part 3: Comparative Analysis with a Structural Analog
To put the properties of our target compound into context, we can compare its expected characteristics with a logical alternative: 4-[(1H-pyrazol-1-yl)methyl]benzoic acid (the non-brominated analog). This comparison highlights the influence of the bromine substituent.
| Property | This compound | 4-[(1H-pyrazol-1-yl)methyl]benzoic acid (Analog) | Rationale for Difference |
| Molecular Weight | 281.12 g/mol | 202.20 g/mol | The mass of a bromine atom (~79.9 amu) is added. |
| HRMS Isotope Pattern | Two peaks ([M-H]⁻ and [M+2-H]⁻) of ~1:1 intensity. | A single primary peak for the [M-H]⁻ ion. | Bromine has two major isotopes (⁷⁹Br, ⁸¹Br) in nearly equal abundance. |
| ¹H NMR (Pyrazole H) | One proton adjacent to C-Br will be shifted relative to the analog. | Three distinct pyrazole protons. | The electron-withdrawing nature of bromine affects the local electronic environment. |
| pKa | Expected to be slightly lower (more acidic). | Baseline acidity. | The electron-withdrawing inductive effect of bromine can stabilize the carboxylate conjugate base, increasing acidity. |
Conclusion
The series of protocols outlined in this guide provides a robust and logical framework for the independent verification of this compound. By systematically performing melting point determination, solubility tests, HPLC, NMR, HRMS, and FTIR analyses, a researcher can build a complete and trustworthy profile of the material. This process ensures not only the identity and purity of the starting material but also the integrity and reproducibility of the subsequent research in which it is used. Such rigorous validation is a cornerstone of scientific excellence and is indispensable in the competitive fields of pharmaceutical and materials development.
References
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]
-
Huateng Pharma. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]
-
ABL Technology. (n.d.). CAS 387344-96-9 this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
